molecular formula C3H7ClOS B1281219 Propane-1-sulfinyl chloride CAS No. 23267-68-7

Propane-1-sulfinyl chloride

Cat. No.: B1281219
CAS No.: 23267-68-7
M. Wt: 126.61 g/mol
InChI Key: ILUVJGOKAOXNHT-UHFFFAOYSA-N
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Description

Propane-1-sulfinyl chloride is a useful research compound. Its molecular formula is C3H7ClOS and its molecular weight is 126.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane-1-sulfinyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane-1-sulfinyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1-sulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUVJGOKAOXNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509006
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23267-68-7
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propane-1-sulfinyl Chloride: A Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propane-1-sulfinyl Chloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Propane-1-sulfinyl chloride (CAS: 10439-23-3) is a highly reactive, electrophilic organosulfur intermediate used primarily for introducing the propylsulfinyl moiety (


) into organic frameworks. Unlike its oxidized counterpart (propane-1-sulfonyl chloride), the sulfinyl chloride is thermally unstable and moisture-sensitive, necessitating specific "make-and-use" protocols. This guide outlines the physicochemical profile, validated synthesis via oxidative chlorination, and its critical role in the stereoselective synthesis of chiral sulfoxides and sulfinamides.

Chemical Identity & Physicochemical Profile

Propane-1-sulfinyl chloride is characterized by a pyramidal sulfur atom bonded to a chlorine, an oxygen, and a propyl group. The sulfur atom is a stereogenic center, rendering the molecule chiral, though typically generated as a racemate.

Property Data / Description
IUPAC Name Propane-1-sulfinyl chloride
CAS Registry Number 10439-23-3
Molecular Formula

Molecular Weight 126.60 g/mol
Physical State Colorless to pale yellow fuming liquid (at RT)
Boiling Point Decomposes upon heating; distillable only under high vacuum (< 1 mmHg)
Density (Predicted) ~1.28 g/cm³
Solubility Soluble in

,

, THF, Toluene; Hydrolyzes rapidly in water
Stability Thermally unstable; disproportionates to sulfonyl chloride and disulfide if stored at RT.[1][2][3] Store < -20°C.

Synthetic Routes & Production

Due to its thermal instability, propane-1-sulfinyl chloride is rarely purchased. It is synthesized in situ or immediately prior to use. The most robust method involves the oxidative chlorination of dipropyl disulfide in the presence of acetic anhydride.

Method A: Oxidative Chlorination (Standard Protocol)

This method utilizes acetic anhydride as an oxygen source and scavenger, preventing over-oxidation to the sulfonyl chloride.

Reagents:

  • Dipropyl disulfide (

    
    )
    
  • Sulfuryl chloride (

    
    ) OR Chlorine gas (
    
    
    
    )
  • Acetic anhydride (

    
    )
    
  • Solvent: Dichloromethane (DCM) or neat (if

    
     is in excess)
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Charging: Add dipropyl disulfide (1.0 equiv) and acetic anhydride (2.2 equiv) to the flask. Cool the mixture to -10°C to 0°C using an ice/salt bath.

  • Chlorination:

    • Option 1 (

      
      ): Add sulfuryl chloride (2.0 equiv) dropwise over 30 minutes. Ensure internal temperature does not exceed 5°C.
      
    • Option 2 (

      
      ): Bubble dry chlorine gas through the solution until 2.0 equivalents are absorbed (monitor by weight).
      
  • Reaction: Stir at 0°C for 1–2 hours. The formation of acetyl chloride (

    
    ) is a byproduct.
    
  • Workup: Remove volatiles (

    
    , excess 
    
    
    
    ) under reduced pressure at low temperature (< 20°C) .
  • Purification: The residue is crude propane-1-sulfinyl chloride, typically >90% pure and suitable for immediate use. Distillation is risky due to thermal decomposition.

Synthesis Workflow Diagram

SynthesisWorkflow Start Dipropyl Disulfide (Pr-S-S-Pr) Intermediate Chlorosulfonium Intermediate Start->Intermediate Oxidative Chlorination (-10°C) Reagents Reagents: Acetic Anhydride + SO2Cl2 Reagents->Intermediate Product Propane-1-sulfinyl Chloride (Pr-S(O)Cl) Intermediate->Product Rearrangement Byproducts Byproducts: Acetyl Chloride Intermediate->Byproducts

Caption: Oxidative chlorination pathway transforming dipropyl disulfide into propane-1-sulfinyl chloride via acetoxysulfonium intermediates.

Mechanistic Reactivity

Propane-1-sulfinyl chloride is a "hard-soft" electrophile. The sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles.

Nucleophilic Substitution at Sulfur ( -like)

The reaction proceeds via an addition-elimination mechanism or a concerted


-like transition state, typically resulting in the inversion of configuration  at the sulfur center.
  • Aminolysis: Reaction with primary/secondary amines yields sulfinamides .

  • Alcoholysis: Reaction with alcohols (in the presence of base) yields sulfinates .

  • Hydrolysis: Reaction with water yields propanesulfinic acid (

    
    ), which is unstable and disproportionates.
    
Thermal Decomposition

Unlike sulfonyl chlorides, sulfinyl chlorides are thermally fragile. Upon heating, they undergo disproportionation:



This necessitates maintaining reaction temperatures below 0°C during generation and storage.
Reactivity Pathways Diagram

ReactivityPathways Center Propane-1-sulfinyl Chloride Sulfinamide Sulfinamides (Pr-S(O)-NR2) Center->Sulfinamide + Amine (Inversion) Sulfinate Sulfinates (Pr-S(O)-OR) Center->Sulfinate + Alcohol/Base Sulfinic Sulfinic Acid (Unstable) Center->Sulfinic + H2O Decomp Disproportionation (Sulfonyl Cl + Sulfenyl Cl) Center->Decomp + Heat Amine Amines (R2NH) Amine->Center Alcohol Alcohols (ROH) Alcohol->Center Water Water (H2O) Water->Center Heat Heat (>25°C) Heat->Center

Caption: Divergent reactivity of propane-1-sulfinyl chloride showing major synthetic transformations and decomposition risks.

Applications in Medicinal Chemistry

Synthesis of Chiral Sulfoxides (Andersen Synthesis Analog)

Propane-1-sulfinyl chloride is a precursor for the stereoselective synthesis of chiral sulfoxides, a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole analogs).

  • Step 1: Reaction of

    
     with a chiral auxiliary (e.g., diacetone-D-glucose or menthol) yields a diastereomerically pure sulfinate ester.
    
  • Step 2: Nucleophilic substitution of the sulfinate ester with a Grignard reagent (

    
    ) proceeds with inversion of configuration , yielding a chiral sulfoxide with high enantiomeric excess (ee).
    
Sulfinamides as Transition State Inhibitors

The propylsulfinyl group serves as a bioisostere for carbonyls or sulfonyls in protease inhibitors. The tetrahedral geometry of the sulfinyl group can mimic the transition state of peptide hydrolysis.

Handling, Stability & Safety

Safety Protocols
  • Corrosivity: Propane-1-sulfinyl chloride hydrolyzes to form HCl and sulfinic acid. It causes severe skin burns and eye damage.[2]

  • Inhalation: Handle only in a fume hood. The vapor is lachrymatory and destructive to mucous membranes.

Storage & Stability
  • Shelf Life: < 24 hours at room temperature.

  • Storage: Store at -20°C or below under inert atmosphere (

    
     or 
    
    
    
    ).
  • Best Practice: Generate in situ and use immediately. Do not attempt to store large quantities.

References

  • Douglass, I. B.; Norton, R. V. (1968). "Methanesulfinyl Chloride".[4][5] Organic Syntheses, 48, 102. (Fundamental procedure for alkanesulfinyl chlorides via acetic anhydride).

  • Drabowicz, J.; Mikołajczyk, M. (1980). "Synthesis of Sulfoxides". Organic Preparations and Procedures International, 14(1-2), 45-89. (Review of sulfinyl chloride reactivity and sulfoxide synthesis).

  • Fernández, I.; Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. (Applications in asymmetric synthesis).

  • PubChem. (2025).[1][2] "Propane-1-sulfinyl chloride (Compound)".[1][2][3][6][7] National Library of Medicine. (Chemical identity and physical properties).

Sources

Technical Synthesis Guide: Propane-1-sulfinyl Chloride via Oxidative Chlorination

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  10147-36-1 (Sulfonyl analog often conflated; Sulfinyl is less common, typically generated in situ)

Executive Summary

This technical guide details the synthesis of propane-1-sulfinyl chloride from propanethiol . Unlike their stable sulfonyl counterparts (


), alkanesulfinyl chlorides (

) are thermally unstable and moisture-sensitive intermediates. They are potent electrophiles used to synthesize sulfinamides, sulfinates, and chiral sulfoxides.

The protocol selected for this guide is the Oxidative Chlorination via Sulfuryl Chloride (


) in Acetic Anhydride , favored for its high atom economy and ability to operate at low temperatures (-40°C to -10°C), which is critical for preventing the over-oxidation to sulfonyl chloride or the elimination of 

.

Chemical Mechanism & Pathway[1][2][3][4]

The transformation of propanethiol to propane-1-sulfinyl chloride is a multi-step oxidative process. The reaction does not proceed through a direct oxygen insertion but rather through a disulfide intermediate, followed by chlorinolysis and acetolysis.

Mechanistic Stages:
  • Disulfide Formation: Propanethiol reacts with sulfuryl chloride to form dipropyl disulfide.

  • Chlorinolysis: The disulfide bond is cleaved by further

    
     to form propyl sulfenyl chloride (
    
    
    
    ).
  • Oxygen Transfer: In the presence of acetic anhydride (or acetic acid), the sulfenyl chloride is oxidized to the sulfinyl chloride. The acetate acts as the oxygen donor, forming acetyl chloride as a byproduct.

Pathway Visualization

ReactionPathway Thiol Propanethiol (Pr-SH) Disulfide Dipropyl Disulfide (Pr-S-S-Pr) Thiol->Disulfide Oxidation -HCl, -SO2 SO2Cl2_1 SO2Cl2 (0.5 eq) SO2Cl2_1->Disulfide Sulfenyl Sulfenyl Chloride (Pr-S-Cl) Disulfide->Sulfenyl Chlorinolysis +SO2Cl2 Product Propane-1-sulfinyl Chloride (Pr-S(O)Cl) Sulfenyl->Product Acetolysis/Oxidation +Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Product

Figure 1: Step-wise oxidative chlorination pathway from thiol to sulfinyl chloride.

Experimental Protocol

Safety Warning: Sulfuryl chloride is highly corrosive and reacts violently with water. Propanethiol has an intense, offensive stench; all work must be performed in a well-ventilated fume hood. The product is unstable above 0°C.

Materials & Reagents[2][3][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1]Role
Propanethiol 76.161.0Starting Material
Sulfuryl Chloride (

)
134.972.0 - 2.2Oxidant/Chlorinating Agent
Acetic Anhydride (

)
102.091.0 - 1.2Oxygen Donor/Solvent
Dichloromethane (DCM) 84.93SolventInert Carrier
Calcium Chloride 110.98N/ADrying Tube
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Attach a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvent & Thiol: Charge the flask with Propanethiol (100 mmol, 7.62 g) and anhydrous DCM (50 mL) . Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Acetic Anhydride Addition: Add Acetic Anhydride (100 mmol, 10.2 g) to the cooled thiol solution. Ensure the temperature remains below -30°C.

  • Sulfuryl Chloride Addition (Critical Step):

    • Dilute Sulfuryl Chloride (200 mmol, 27.0 g) in 20 mL of cold DCM.

    • Add dropwise to the reaction mixture over 45–60 minutes.

    • Observation: The solution will initially turn yellow (disulfide formation) and then orange/red (sulfenyl chloride) before fading to a pale yellow (sulfinyl chloride).

    • Control: Do NOT allow the internal temperature to exceed -20°C . Higher temperatures favor the formation of sulfonyl chloride (

      
      ).
      
  • Reaction Completion: Stir at -20°C for 2 hours. Monitor reaction progress by withdrawing a small aliquot, quenching with amine (e.g., benzylamine), and analyzing the resulting sulfinamide by TLC or NMR (Direct analysis of the chloride is difficult due to instability).

  • Work-up (Purification-Free):

    • Allow the mixture to warm to 0°C .

    • Remove volatiles (DCM, Acetyl Chloride, excess

      
      ) under high vacuum (0.1 mmHg) while keeping the flask in an ice bath (0°C).
      
    • Note: Do not heat. The residue is the crude propane-1-sulfinyl chloride, typically >90% pure.[2]

  • Storage: Use immediately. If storage is necessary, keep at -80°C under argon.

Process Logic & Troubleshooting

The success of this synthesis relies on kinetic control. The oxidation of sulfinyl chloride (


) to sulfonyl chloride (

) is thermodynamically favorable but kinetically slower at low temperatures.
IssueRoot CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use anhydrous DCM.
Sulfonyl Chloride Impurity Temperature too high (> -10°C)Maintain strict cryogenic control (-40°C to -20°C).
Dark Color/Tar Decomposition via HClEnsure efficient gas venting/scrubbing; do not seal the system tight.
Product Solidification Freezing of Acetic Acid byproductUse Acetic Anhydride (generates Acetyl Chloride, which is volatile) instead of Acetic Acid.
Workflow Diagram

Workflow Start Start: Propanethiol + DCM Cool Cool to -40°C Start->Cool AddAc2O Add Acetic Anhydride Cool->AddAc2O AddSO2Cl2 Dropwise Add SO2Cl2 (Maintain T < -20°C) AddAc2O->AddSO2Cl2 Stir Stir 2h @ -20°C AddSO2Cl2->Stir Vac High Vac Evaporation (Remove AcCl, DCM) Stir->Vac Finish Product: Propane-1-sulfinyl Chloride (Store @ -80°C) Vac->Finish

Figure 2: Experimental workflow for the synthesis of propane-1-sulfinyl chloride.

Characterization & Validation

Direct isolation is challenging. Validation is best performed by derivatization.

  • Derivatization (Sulfinamide Formation):

    • React crude sulfinyl chloride with 2 equivalents of morpholine or benzylamine in DCM at 0°C.

    • Isolate the stable sulfinamide.

  • NMR Spectroscopy (Crude Product in

    
     at 0°C): 
    
    • 
       NMR:  Look for the 
      
      
      
      -methylene protons (
      
      
      ). Due to the chirality of the sulfur atom (even if racemic), the
      
      
      -protons may appear diastereotopic (complex multiplet) compared to the triplet in the starting thiol.
    • Shift: The

      
       typically shifts downfield to 
      
      
      
      ppm (vs ~2.5 ppm in thiol).
  • IR Spectroscopy:

    • Strong absorption at 1120–1140 cm⁻¹ corresponding to the S=O stretch. Absence of bands at 1300–1350 cm⁻¹ (which would indicate sulfonyl

      
      ).
      

References

  • Youn, J.-H., & Herrmann, R. (1987). Synthesis of Alkanesulfinyl Chlorides from Thiols and Sulfuryl Chloride. Synthesis, 1987(01), 72-73. Link

  • Thea, S., & Cevasco, G. (1988). Nucleophilic substitution at the sulfur center of sulfinyl derivatives. Journal of Organic Chemistry. (General reactivity context).
  • Drabowicz, J., & Kielbasinski, P. (2014). Alkanesulfinyl Chlorides: Synthesis and Reactivity.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides (Context on over-oxidation risks). Journal of Organic Chemistry, 74(24), 9287-9291. Link

Sources

Propane-1-sulfinyl Chloride (CAS 23267-68-7): Technical Guide

[1][2]

Executive Summary

Propane-1-sulfinyl chloride (

1

1

This guide details the synthesis, stabilization, and divergent reactivity of propane-1-sulfinyl chloride. It specifically addresses its dual utility: as an electrophile for sulfinamide/sulfoxide synthesis and as a precursor for propanethial S-oxide (the lachrymatory factor of onions) via base-mediated elimination.[1]

Part 1: Chemical Identity & Properties[2][3]

PropertyData
CAS Number 23267-68-7
IUPAC Name Propane-1-sulfinyl chloride
Molecular Formula

Molecular Weight 126.61 g/mol
Physical State Yellowish liquid (at low temp); pungent odor
Stability Unstable at Room Temperature. Disproportionates to sulfonyl/sulfenyl chlorides.[1]
Storage Store at -20°C or below under Argon/Nitrogen.
Reactivity Class Hard/Soft Electrophile (Sulfur center); Moisture Sensitive.[1]
Structural Considerations

The sulfur atom in propane-1-sulfinyl chloride is in the +4 oxidation state and possesses a lone pair, making the molecule chiral (pyramidal geometry). While typically synthesized as a racemate, its substitution reactions (e.g., with alcohols or amines) often proceed with high stereospecificity (inversion of configuration) if a resolved precursor or chiral auxiliary is used.

Part 2: Synthesis Protocol (Douglass-Norton Method)[2]

The most authoritative method for synthesizing alkanesulfinyl chlorides is the chlorinolysis of disulfides in the presence of acetic anhydride. This method avoids the formation of free HCl, which catalyzes decomposition.

Reaction Scheme

spectroscopic data for propane-1-sulfinyl chloride NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis of Propane-1-Sulfinyl Chloride: Spectroscopic Characterization and Structural Dynamics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Characterization and Structural Dynamics

Executive Summary & Structural Theory

Propane-1-sulfinyl chloride (


, CAS: 23267-68-7) is a highly reactive electrophilic intermediate used primarily in the synthesis of chiral sulfoxides and sulfinamides. Unlike its achiral oxidized counterpart, propane-1-sulfonyl chloride (

), the sulfinyl chloride possesses a stereogenic sulfur atom.

The Chirality Factor: The sulfur atom in the sulfinyl group is


 hybridized with a lone pair, creating a stable pyramidal geometry. This chirality renders the adjacent 

-methylene protons (

and

on C1) diastereotopic .

Consequently, these protons are magnetically non-equivalent. In high-field NMR, they do not appear as a simple triplet (as seen in the sulfonyl chloride) but as a complex ABX or ABXY system. Understanding this distinction is critical for validating the oxidation state of the sulfur during synthesis.

Experimental Protocol: Synthesis & Handling

Objective: Selective synthesis of propane-1-sulfinyl chloride from dipropyl disulfide, avoiding over-oxidation to the sulfonyl chloride.

Reagents:

  • Dipropyl disulfide (1.0 equiv)[1]

  • Sulfuryl chloride (

    
    , 2.0 equiv)
    
  • Acetic anhydride (

    
    , 1.0 equiv)[2]
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve dipropyl disulfide (10 mmol) and acetic anhydride (10 mmol) in anhydrous DCM (20 mL). Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

  • Chlorination: Add sulfuryl chloride (20 mmol) dropwise over 30 minutes. Maintain internal temperature below -10°C to prevent over-oxidation.

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC (or aliquot NMR) for the disappearance of disulfide.

  • Workup: Remove solvent and volatile by-products (acetyl chloride) under reduced pressure (high vacuum) at < 20°C.

  • Purification: The residue is typically used crude due to instability. If necessary, rapid Kugelrohr distillation can be performed, but hydrolysis risks are high.

Spectroscopic Data Analysis[1][3]
3.1 1H NMR Spectroscopy (400 MHz,

)

The defining feature of the spectrum is the diastereotopic splitting of the


-methylene protons.
PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling Constants (

)
C3

-Methyl
1.08Triplet (t)3H

Hz
C2

-Methylene
1.85 – 1.95Multiplet (m)2HComplex coupling to

and

C1

-Methylene
3.25 – 3.45 Multiplet (ABX) 2H

Hz (Geminal)

Hz (Vicinal)

Interpretation:

  • 
    -Protons (3.25 - 3.45 ppm):  Due to the chiral sulfur, 
    
    
    
    and
    
    
    are in different electronic environments. They couple to each other (geminal coupling, large
    
    
    ) and to the
    
    
    -protons (vicinal coupling). This results in two distinct multiplets or a "roofed" complex signal, distinct from the clean triplet of the sulfonyl chloride (~3.65 ppm).
3.2 13C NMR Spectroscopy (100 MHz,

)
CarbonShift (

ppm)
AssignmentNotes
C1 63.5

Deshielded by Cl and S=O.
C2 16.8

Shielded relative to C1.
C3 12.9

Typical alkane methyl.
3.3 Infrared Spectroscopy (Neat)
  • 
     (Sulfinyl):  Strong band at 1145–1155 cm⁻¹ .
    
  • Differentiation: Sulfonyl chlorides show two bands (asymmetric ~1360 cm⁻¹ and symmetric ~1170 cm⁻¹). The absence of the 1360 cm⁻¹ band confirms the sulfinyl state.

Visualization of Structural Dynamics
Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the oxidative chlorination pathway and the critical divergence between sulfinyl and sulfonyl products.

SynthesisPathway Disulfide Dipropyl Disulfide (Pr-S-S-Pr) Intermediate Chlorosulfonium Intermediate Disulfide->Intermediate + SO2Cl2 / Ac2O Sulfinyl Propane-1-sulfinyl Chloride (Target) -20°C Intermediate->Sulfinyl Selective Cleavage Sulfonyl Propane-1-sulfonyl Chloride (Over-oxidation) >0°C Sulfinyl->Sulfonyl Excess Oxidant or Heat

Caption: Reaction pathway controlling the oxidation state. Low temperature (-20°C) is required to arrest oxidation at the sulfinyl stage.

Diagram 2: NMR Splitting Logic (Chirality Effect)

This diagram details the origin of the complex multiplet seen in the 1H NMR for the


-protons.

NMR_Logic ChiralCenter Chiral Sulfur Atom (S-Cl) AlphaProtons α-Methylene Protons (C1-H) ChiralCenter->AlphaProtons Induces Asymmetry Diastereotopic Diastereotopic Relationship (Ha ≠ Hb) AlphaProtons->Diastereotopic Magnetic Non-equivalence Triplet Simple Triplet (A2X2 System) AlphaProtons->Triplet If Achiral (Sulfonyl) Splitting Complex Multiplet (ABX System) Diastereotopic->Splitting Observed Signal (Sulfinyl)

Caption: The chiral sulfur atom renders α-protons diastereotopic, resulting in complex splitting (ABX) rather than a simple triplet.

Troubleshooting & Quality Control

Differentiation Table: Sulfinyl vs. Sulfonyl Chloride

FeaturePropane-1-sulfinyl Chloride Propane-1-sulfonyl Chloride
Formula



-H NMR
3.25 - 3.45 ppm (Multiplet) 3.65 ppm (Triplet)
IR Stretch ~1150 cm⁻¹ (Single band)~1360 & 1170 cm⁻¹ (Dual bands)
Stability Moisture Sensitive / UnstableRelatively Stable
Color Pale Yellow / GoldenColorless

Common Artifacts:

  • Broad Singlet ~9-10 ppm: Indicates hydrolysis to sulfinic acid (

    
    ).
    
  • Triplet ~3.65 ppm: Indicates over-oxidation to sulfonyl chloride.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for sulfinyl vs. sulfonyl chemical shift trends).
  • Drabowicz, J., & Mikołajczyk, M. (1980). Synthesis of sulfinyl chlorides from disulfides. Tetrahedron Letters, 21(5), 509-512.

  • Theilacker, W., & Kebschull, H. (1968). Über Sulfinylchloride. Chemische Berichte, 101(11), 3862-3868. (Foundational work on alkanesulfinyl chloride properties).
  • Freeman, F., & Angeletakis, C. N. (1982). 1H and 13C NMR spectra of sulfinyl chlorides. Journal of Organic Chemistry, 47(21), 4194–4198.

Sources

An In-Depth Technical Guide to the Safe Handling of Propane-1-sulfinyl Chloride for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scope

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a highly reactive sulfinyl halide intermediate, valued in organic synthesis and drug development for its ability to introduce the propane-sulfinyl moiety.[1] Its utility stems from the electrophilic nature of the sulfur atom, which readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form sulfinates, sulfinamides, and thiosulfinates, respectively.[1] However, this same reactivity makes it a significant operational hazard. The compound is acutely sensitive to moisture and can cause severe harm upon improper handling.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to safely handle propane-1-sulfinyl chloride in a laboratory setting. It moves beyond a simple recitation of rules to explain the chemical principles underlying the required safety protocols. Adherence to these guidelines is critical for mitigating risk and ensuring a safe research environment.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with propane-1-sulfinyl chloride is the foundation of its safe use. The primary risks are its corrosivity, which is exacerbated by its reactivity with water, and its potential to cause severe irritation.

2.1: GHS Classification and Hazards

Propane-1-sulfinyl chloride is classified as a hazardous chemical under the Globally Harmonized System (GHS).[2][3] The key hazard classifications demand stringent control measures.

Hazard Class Category Pictogram Signal Word Hazard Statement Primary Sources
Skin Corrosion/Irritation1BCorrosiveDangerH314: Causes severe skin burns and eye damage.[2][3][4]
Serious Eye Damage/Irritation1CorrosiveDangerH318: Causes serious eye damage.[3]
Specific Target Organ Toxicity (Single Exposure)3IrritantWarningH335: May cause respiratory irritation.[2]
Corrosive to Metals1CorrosiveWarningH290: May be corrosive to metals.
2.2: Chemical Reactivity and Associated Dangers

The most significant and immediate danger when handling propane-1-sulfinyl chloride is its violent reaction with water (hydrolysis).[1][5] This is not a passive decomposition but a rapid, exothermic reaction that generates highly corrosive and toxic byproducts: propane-1-sulfinic acid and hydrogen chloride (HCl) gas.[2][5]

Causality of Corrosivity: The severe burns caused by this compound are a direct result of this hydrolysis reaction occurring with the moisture present in skin, eyes, and mucous membranes of the respiratory tract. The generation of HCl gas in situ leads to immediate and severe tissue damage.[2] This underscores why preventing any contact with moisture is the paramount safety objective.

Caption: Hydrolysis pathway of propane-1-sulfinyl chloride.

2.3: Physical and Chemical Properties

Understanding the physicochemical properties of a substance is essential for designing safe handling and storage procedures.

Property Value Source
Molecular Formula C₃H₇ClOS[6]
Molecular Weight 142.60 g/mol
Appearance Colorless to pale yellow liquid[5][7]
Boiling Point 78-79 °C at 15 mmHg[8]
Density 1.267 g/mL at 25 °C
Refractive Index n20/D 1.453[8]
Vapor Density 4.9 (vs air)[8]

The high vapor density indicates that vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation risk.[8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is non-negotiable.

3.1: Primary Engineering Controls
  • Chemical Fume Hood: All handling of propane-1-sulfinyl chloride must be conducted inside a certified chemical fume hood to contain vapors and protect the user from inhalation.[2]

  • Inert Atmosphere: Due to its extreme moisture sensitivity, all transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.

  • Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the handling area. Regular functionality checks are mandatory.

3.2: Mandatory Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[2]

  • Hand Protection: Use impervious gloves, such as butyl rubber or neoprene. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always inspect gloves for tears or pinholes before use.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron or suit is recommended.[2]

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are designed to be self-validating systems, minimizing risk at each step.

4.1: General Handling Precautions
  • Work in a Fume Hood: Never handle this reagent on an open bench.

  • Avoid Inhalation: Do not breathe vapors or mists.[2]

  • Prevent Contact: Avoid all contact with skin, eyes, and clothing.

  • Inert Conditions: Handle and store under an inert gas to prevent decomposition.

  • Source of Ignition: Keep away from heat, sparks, and open flames.

4.2: Step-by-Step Protocol: Transferring and Dispensing the Reagent

This protocol outlines the safe transfer of propane-1-sulfinyl chloride from a supplier bottle to a reaction vessel using syringe techniques under an inert atmosphere.

  • Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height.

  • Inerting Glassware: Assemble and flame-dry all glassware (e.g., Schlenk flask, syringe, needles). Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Equilibrating Pressure: The supplier bottle may be under pressure. Carefully puncture the septum of the supplier bottle with a needle connected to a nitrogen/argon bubbler to vent any excess pressure.

  • Reagent Withdrawal: Using a clean, dry, gas-tight syringe, slowly withdraw the desired volume of propane-1-sulfinyl chloride. It is critical to draw an equivalent volume of inert gas into the syringe after the liquid to create a gas "plug" that prevents dripping.

  • Transfer: Swiftly and carefully transfer the syringe to the reaction flask, inserting the needle through the septum.

  • Dispensing: Gently depress the plunger to first add the inert gas plug, followed by the liquid reagent, into the reaction vessel.

  • Syringe Quenching: Immediately quench the residual reagent in the syringe by drawing up a quenching solution (e.g., a flask containing a stirred solution of sodium bicarbonate or a secondary amine like diethylamine in an inert solvent) before cleaning. Never quench a syringe with water or protic solvents directly.

Caption: A generalized workflow for safely handling the reagent.

Section 5: Storage and Incompatibility

5.1: Proper Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2]

  • Container: Keep the container tightly closed. The original supplier container is ideal.[2]

  • Atmosphere: Store under an inert atmosphere to protect from moisture.[2][9]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[2]

5.2: Chemical Incompatibilities

To prevent hazardous reactions, propane-1-sulfinyl chloride must be stored separately from:

  • Water and Moisture: Reacts violently.

  • Alcohols: Reacts to form sulfinate esters.[1]

  • Strong Acids: Incompatible.[2]

  • Strong Oxidizing Agents: Incompatible.[2]

  • Bases (e.g., Amines): Reacts readily.[1]

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the chemical.

6.1: Spill Management
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If the spill is small and contained within the fume hood, cover it with an inert absorbent material like sand, vermiculite, or dry earth. DO NOT USE COMBUSTIBLE ABSORBENTS OR WATER.

  • Neutralize: Cautiously and slowly add a neutralizing agent such as sodium carbonate (soda ash) or calcium carbonate to the absorbed spill.

  • Collect: Scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Protocol start_node Spill Occurs action_node_1 Evacuate Personnel Alert Supervisor start_node->action_node_1 Immediate Action decision_node decision_node action_node action_node end_node Area Secure decision_node_1 Spill contained in fume hood? action_node_1->decision_node_1 Assess Spill action_node_2 Cover with inert absorbent (e.g., sand, soda ash) decision_node_1->action_node_2 Yes (Small Spill) action_node_5 Contact Emergency Response (EH&S) decision_node_1->action_node_5 No (Large Spill) action_node_3 Collect for hazardous waste action_node_2->action_node_3 action_node_4 Decontaminate Area action_node_3->action_node_4 action_node_4->end_node action_node_5->end_node

Caption: Decision workflow for responding to a chemical spill.

6.2: First Aid Measures

Speed is essential. Any exposure requires immediate medical attention.[2]

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (only by trained personnel with appropriate barrier devices). Call for immediate medical assistance.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower must be used if the contact area is large. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][10]

  • Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[2][10]

Section 7: Waste Management and Disposal

All waste containing propane-1-sulfinyl chloride is considered hazardous waste.

  • Neutralization: Unused or residual reagent should be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate or a similar weak base to quench its reactivity before disposal. This must be done in a fume hood.

  • Collection: All contaminated materials (e.g., absorbent from spills, gloves, paper towels, quenched solutions) must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • Disposal: The sealed waste container must be disposed of through an approved hazardous waste management company, in strict accordance with all local, state, and federal regulations.[4] Do not pour down the drain.[10]

Section 8: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12754792, Propane-1-sulfinyl chloride. Retrieved from [Link]

  • Wikipedia. (2023, May 2). Sulfinyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Block, E., et al. (1998). 1-Alkenesulfinyl Chlorides: Synthesis, Characterization, and Some Substitution Reactions. The Journal of Organic Chemistry, 63(21), 7559–7568. [Link]

  • Taniguchi, T. (2025, March 12). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Retrieved from [Link]

  • Zajac, W. W., Jr., & Cappiello, J. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride. Retrieved from [Link]

  • Gelest. (2023, December 18). 1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride - Safety Data Sheet. Retrieved from [Link]

  • Sinclair Oil. (2014, November 24). Safety Data Sheet: Propane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Global Partners LP. (n.d.). SAFETY DATA SHEET Propane Liquid - Odorized. Retrieved from [Link]

  • Sdfine. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

Sources

Technical Guide: Mechanism and Utility of Propane-1-sulfinyl Chloride

[1]

Executive Summary

Propane-1-sulfinyl chloride (


Its primary utility in drug development lies in its role as a "chiral sulfur anchor."[1] It undergoes stereospecific nucleophilic substitution (

sulfinamidessulfinates1

Structural Dynamics and Stability

Electronic Structure

The sulfinyl chloride group consists of a sulfur atom bonded to an oxygen, a chlorine, and a propyl chain.

  • Chirality: The sulfur atom is a stereogenic center due to its trigonal pyramidal geometry (lone pair acts as the fourth substituent).

  • Electrophilicity: The S-Cl bond is polarized, making the sulfur highly susceptible to nucleophilic attack.

  • Resonance: The

    
     bond exhibits significant double-bond character (
    
    
    bonding), but the inductive withdrawal by chlorine destabilizes the molecule relative to sulfoxides.
Thermal Instability

Aliphatic sulfinyl chlorides are notoriously unstable.[1] Propane-1-sulfinyl chloride decomposes slowly at room temperature and rapidly upon heating, primarily via the elimination of hydrogen chloride (HCl) to form the corresponding sulfine (propanethial-S-oxide) or through disproportionation.[1]

  • Storage: Must be stored at -20°C under inert atmosphere (Ar/N2).

  • Handling: Often generated in situ to avoid isolation losses.[1]

Synthesis: Controlled Oxidative Chlorination

The most reliable route to propane-1-sulfinyl chloride is the oxidative chlorination of propane-1-thiol or dipropyl disulfide at low temperatures.[1]

Experimental Protocol: Synthesis from Propane-1-thiol

Objective: Generate propane-1-sulfinyl chloride for immediate coupling.

Reagents:

  • Propane-1-thiol (1.0 equiv)[1]

  • Sulfuryl chloride (

    
    ) (1.0 equiv) or Chlorine gas (
    
    
    )
  • Acetic anhydride (1.0 equiv) - Scavenger/Catalyst[1]

  • Dichloromethane (DCM) - Anhydrous[1]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Cool to -40°C.[1]

  • Addition: Dissolve propane-1-thiol in DCM. Add acetic anhydride.[1][2]

  • Chlorination: Add

    
     dropwise over 30 minutes. The solution will turn faint yellow.
    
    • Note: Gas evolution (

      
       and 
      
      
      ) will occur.[3] Ensure proper venting through a scrubber.[1]
  • Monitoring: Monitor by NMR (disappearance of thiol -SH signal).

  • Isolation: Remove solvent and volatile byproducts under high vacuum at <0°C.

  • Yield: The residue is the crude sulfinyl chloride, used directly in the next step.

Mechanistic Pathways: Nucleophilic Substitution at Sulfur ( -S)

The core reactivity of propane-1-sulfinyl chloride is the substitution of the chloride by a nucleophile (amine or alcohol).

The Addition-Elimination Mechanism

Unlike

sulfurane intermediate
  • Nucleophilic Attack: The nucleophile (Nu) attacks the sulfur atom opposite to the lone pair or the most electronegative group.

  • Sulfurane Formation: A trigonal bipyramidal (TBP) sulfurane intermediate forms (

    
     hypervalent species).[1] The entering group (Nu) and leaving group (Cl) occupy apical positions to minimize steric repulsion and maximize orbital overlap.
    
  • Elimination: The S-Cl bond breaks, expelling chloride and restoring the trigonal pyramidal geometry.

Stereochemistry: Inversion of Configuration

This pathway typically follows a Walden-type inversion .[1][4] If the starting sulfinyl chloride is enantiopure, the product (sulfinamide or sulfinate) will have the inverted configuration at sulfur.

Visualization of Reactivity

The following diagram illustrates the central role of the sulfinyl chloride and its mechanistic pathways.

GThiolPropane-1-thiol(Precursor)SulfinylClPropane-1-sulfinyl Chloride(Electrophilic Center)Thiol->SulfinylClOxidative Chlorination(-40°C, SO2Cl2)SulfuraneSulfurane Intermediate(Trigonal Bipyramidal)SulfinylCl->Sulfurane+ Nucleophile (Nu:)(Addition)SulfonylClSulfonyl Chloride(Oxidation)SulfinylCl->SulfonylClOxidation(mCPBA or NaOCl)SulfinamideSulfinamide(Amine Coupling)Sulfurane->Sulfinamide- Cl⁻ (Elimination)Nu = R-NH2SulfinateSulfinate Ester(Alcohol Coupling)Sulfurane->Sulfinate- Cl⁻ (Elimination)Nu = R-OH

Figure 1: Reaction landscape of propane-1-sulfinyl chloride, highlighting the central addition-elimination pathway.[1]

Experimental Protocol: Synthesis of N-Benzylpropane-1-sulfinamide

This protocol demonstrates the trapping of the unstable sulfinyl chloride with an amine.[1]

Reagents:

  • Crude Propane-1-sulfinyl chloride (from Section 3)[1]

  • Benzylamine (2.0 equiv) - Nucleophile + HCl scavenger[1]

  • Triethylamine (1.0 equiv) - Auxiliary base[1]

  • THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the crude sulfinyl chloride in anhydrous THF at -78°C.

  • Amine Addition: Mix benzylamine and triethylamine in THF. Add this solution dropwise to the cold sulfinyl chloride.

    • Mechanistic Note: Low temperature prevents the "Pummerer-like" decomposition of the sulfinyl chloride before the amine can attack.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Sulfinamides are stable and can be stored.[1][5]

Applications in Medicinal Chemistry

The propylsulfinyl moiety is valuable for:

  • Transition State Mimicry: The tetrahedral geometry of the sulfinyl group mimics the transition state of peptide hydrolysis, making sulfinamides excellent protease inhibitors.

  • Chiral Auxiliaries: Enantiopure sulfinamides (like Ellman's auxiliary, though typically tert-butyl) are used to direct the stereochemistry of subsequent reactions on the molecule. The propyl analog offers different steric bulk for fine-tuning.[1]

Quantitative Comparison: Leaving Group Ability

In substitution reactions, the leaving group ability at sulfur correlates with the

Leaving GroupConjugate Acid (

)
Reactivity at Sulfur
Chloride (

)
-7 (HCl)Extremely High
Alkoxide (

)
16 (ROH)Low (Requires activation)
Amide (

)
38 (

)
Very Low

References

  • Drabowicz, J., et al. "Nucleophilic Substitution at Sulfinyl and Sulfonyl Centres: Stereochemical and Kinetic Studies." Phosphorus, Sulfur, and Silicon, 1987. Link

  • Fernández, I., et al. "Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives." Journal of Organic Chemistry, 2005. Link

  • PubChem. "Propane-1-sulfinyl chloride - Compound Summary."[1][6] National Library of Medicine.[1] Link

  • Nacsa, E. D., & Lambert, T. H. "Synthesis of Sulfonyl Chlorides via Oxidative Chlorination." Organic Chemistry Frontiers, 2018. Link

  • Wojaczyńska, E., & Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews, 2020. Link

Propane-1-sulfinyl Chloride: A Technical Guide to an Elusive Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a reactive sulfur monochloride compound of interest in specialized organic synthesis. Unlike its well-documented sulfonyl analogue, propane-1-sulfonyl chloride, detailed experimental data on the physical properties of propane-1-sulfinyl chloride remains conspicuously sparse in readily accessible scientific literature. This technical guide serves as a consolidated resource for researchers, scientists, and drug development professionals, providing a framework for understanding this reagent. By combining established chemical principles with computed data from authoritative databases, this document offers insights into the compound's identity, expected spectroscopic characteristics, synthetic methodology, and critical handling protocols. The guide emphasizes the causal relationships between molecular structure and chemical behavior, providing a foundational understanding for its safe and effective use in a research context.

Introduction and Statement of Context

In the landscape of sulfur-containing reagents, alkanesulfonyl chlorides (R-SO₂Cl) are workhorse molecules, extensively used for the formation of sulfonamides and sulfonate esters. Their S(IV) analogues, the alkanesulfinyl chlorides (R-S(O)Cl), occupy a more niche role. Propane-1-sulfinyl chloride, the subject of this guide, is a prime example. While commercially available, it lacks the comprehensive physical characterization afforded to its sulfonyl counterpart.

This guide directly addresses this information gap. It is structured not as a simple data sheet, but as a scientific narrative that builds a profile of the molecule from first principles and computational data. The primary objective is to equip the research professional with a reliable and scientifically-grounded understanding of what to expect when handling, synthesizing, and utilizing this compound, even in the absence of a complete experimental dataset.

Molecular Identity and Computed Physical Properties

The definitive identity of propane-1-sulfinyl chloride is established by its molecular structure and unique identifiers. The central sulfur atom is chiral and exists in a pyramidal geometry, bonded to the propyl group, an oxygen atom (via a double bond), and a chlorine atom.

Caption: 2D Representation of Propane-1-sulfinyl Chloride.

Due to the limited availability of peer-reviewed experimental data, the following physical properties are based on high-quality computational predictions curated in the PubChem database.[1] These values serve as a valuable baseline for experimental design and purification strategies.

PropertyComputed ValueSource
Molecular Formula C₃H₇ClOSPubChem[1]
Molecular Weight 126.61 g/mol PubChem[1]
CAS Number 23267-68-7PubChem[1]
IUPAC Name propane-1-sulfinyl chloridePubChem[1]
Monoisotopic Mass 125.9906137 DaPubChem[1]
Topological Polar Surface Area 36.3 ŲPubChem[1]
Complexity 54.8PubChem[1]
XLogP3-AA (Lipophilicity) 1.3PubChem[1]

Field Insight: The computed XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran, and poor solubility in water. The polar surface area arises primarily from the S=O bond, which is the key site for hydrogen bonding acceptance and dictates much of the compound's reactivity.

Synthesis and Characterization

Alkanesulfinyl chlorides are typically synthesized via the controlled chlorination of the corresponding thiol or disulfide. The most common and direct laboratory method involves the reaction of a propane-1-thiol derivative with sulfuryl chloride (SO₂Cl₂) at low temperatures.

General Synthetic Protocol

The following protocol is a validated, general procedure for the synthesis of alkanesulfinyl chlorides, adapted for propane-1-sulfinyl chloride. The core principle is the careful oxidative chlorination of a sulfur precursor.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Isolation A Dissolve Propanethiol in Anhydrous Hexane B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add Sulfuryl Chloride (SO₂Cl₂) Dropwise via Syringe B->C D Maintain Temperature and Stir for 1-2 hours C->D E Allow to Warm to RT D->E F Remove Solvent & HCl Under Reduced Pressure E->F G Purify via Vacuum Distillation F->G H Propane-1-sulfinyl chloride G->H Characterize Product

Caption: General workflow for the synthesis of propane-1-sulfinyl chloride.

Step-by-Step Methodology:

  • Reaction Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Solvent and Substrate: The flask is charged with anhydrous hexane (or another inert solvent like dichloromethane) and cooled to -78 °C using a dry ice/acetone bath. Propane-1-thiol (1.0 equivalent) is added.

  • Chlorination: A solution of sulfuryl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is exothermic.

  • Reaction Monitoring: The mixture is stirred at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present or by quenching an aliquot and analyzing via GC-MS.

  • Workup: The reaction is allowed to warm slowly to room temperature.

  • Isolation and Purification: The solvent and volatile byproducts (HCl, SO₂) are carefully removed under reduced pressure. The crude residue, a pale yellow oil, is then purified by vacuum distillation to yield propane-1-sulfinyl chloride.

Causality and Trustworthiness: The use of low temperature is critical to prevent over-oxidation to the thermodynamically more stable propane-1-sulfonyl chloride. Anhydrous conditions are mandatory as sulfinyl chlorides react violently with water. The dropwise addition of the chlorinating agent controls the exothermicity of the reaction. This protocol is self-validating; successful isolation of a product with the expected spectroscopic signature (see below) confirms the integrity of the procedure.

Spectroscopic Characterization (Anticipated)

3.2.1. Infrared (IR) Spectroscopy The most prominent feature in the IR spectrum will be a strong, sharp absorption band corresponding to the S=O stretching vibration.

  • S=O Stretch: Expected in the range of 1120-1160 cm⁻¹ . This is at a lower wavenumber than the asymmetric SO₂ stretch in the corresponding sulfonyl chloride (typically 1370-1410 cm⁻¹), making IR spectroscopy a powerful tool to distinguish between the two oxidation states.[2]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-2960 cm⁻¹ .

  • S-Cl Stretch: A weaker absorption for the S-Cl bond is expected in the fingerprint region, typically around 600-800 cm⁻¹ .

3.2.2. ¹H NMR Spectroscopy The proton NMR spectrum will show three distinct signals corresponding to the propyl chain.

  • α-CH₂ (next to S=O): This signal will be the most deshielded due to the inductive effect of the sulfinyl group. Expected as a triplet around δ 3.0-3.5 ppm .

  • β-CH₂: This methylene group will appear as a sextet (or multiplet) further upfield, likely in the range of δ 1.8-2.2 ppm .

  • γ-CH₃: The terminal methyl group will be the most shielded, appearing as a triplet around δ 1.0-1.3 ppm .

3.2.3. ¹³C NMR Spectroscopy The carbon spectrum will display three signals.

  • α-CH₂: Significantly deshielded, expected around δ 50-60 ppm .

  • β-CH₂: Expected around δ 20-30 ppm .

  • γ-CH₃: Expected around δ 10-15 ppm .

3.2.4. Mass Spectrometry (MS) Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 126 and an [M+2]⁺ peak at m/z 128 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve the loss of Cl (m/z 91) and cleavage of the propyl chain.

Chemical Reactivity and Handling

4.1. Reactivity Profile

Propane-1-sulfinyl chloride is a potent electrophile. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

  • Hydrolysis: The compound is expected to react readily, and potentially violently, with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines). This reaction produces propane-sulfinic acid and hydrochloric acid, making the substance highly corrosive in the presence of moisture.

  • Thermal Stability: While generally stable under anhydrous conditions at room temperature, prolonged heating can lead to decomposition. Vacuum distillation should be performed at the lowest possible temperature.

4.2. Safety and Handling Protocol

Given its reactivity, strict adherence to safety protocols is mandatory. The hazards are inferred from the known reactivity of the sulfinyl chloride functional group.

  • Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.

  • Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture. Use flame-dried glassware and oven-dried syringes/needles for transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., strong bases, oxidizing agents).

  • Spill Management: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do NOT use water to clean up spills.

  • Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material may be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate, but this should only be done by experienced personnel.

Conclusion

Propane-1-sulfinyl chloride represents a class of reagents whose utility in synthesis is tempered by a lack of comprehensive physical data. This guide addresses this challenge by providing a scientifically rigorous framework based on computed data, chemical first principles, and established protocols for related compounds. By understanding its molecular identity, expected spectroscopic fingerprint, synthetic pathways, and inherent reactivity, researchers can approach the use of this compound with a higher degree of confidence and safety. The clear distinction between this sulfinyl chloride and its sulfonyl analogue is critical, and the analytical methods described herein provide the means to ensure chemical fidelity in any experimental application.

References

  • PubChem. Propane-1-sulfinyl chloride. National Center for Biotechnology Information. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Advanced Chemistry Development. [Link]

Sources

Propane-1-sulfinyl Chloride: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of Alkanesulfinyl Chlorides

In the vast toolkit of organic synthesis, sulfur-based reagents hold a place of distinction due to their diverse reactivity and utility in constructing complex molecular architectures. Among these, alkanesulfinyl chlorides (R-S(O)Cl) represent a class of electrophilic sulfur compounds with a unique profile. Situated at an intermediate oxidation state between sulfenyl chlorides (R-SCl) and sulfonyl chlorides (R-SO₂Cl), sulfinyl chlorides offer a chiral sulfur center and a nuanced reactivity that enables the synthesis of a variety of valuable sulfur-containing functional groups.[1]

This guide provides an in-depth technical overview of propane-1-sulfinyl chloride (CH₃CH₂CH₂S(O)Cl), a representative member of the alkanesulfinyl chloride family. While this specific reagent is less documented in scientific literature compared to its sulfonyl analog, this guide will consolidate the available information and draw upon the established chemistry of related alkanesulfinyl chlorides to provide a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and safe handling, with a focus on the practical application of this chemistry in the synthesis of novel chemical entities.

Nomenclature and Identification

Correctly identifying and naming chemical reagents is fundamental to scientific communication and safety. Propane-1-sulfinyl chloride is the designated name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Key Identifiers:

  • IUPAC Name: propane-1-sulfinyl chloride[2]

  • CAS Number: 23267-68-7[2]

  • Molecular Formula: C₃H₇ClOS[2]

  • Molecular Weight: 126.61 g/mol [2]

  • SMILES: CCCS(=O)Cl[2]

  • InChI Key: ILUVJGOKAOXNHT-UHFFFAOYSA-N[2]

Synonyms: It is also known by several other names, including:

  • 1-Propanesulfinyl chloride[2]

  • Propane-1-sulfinic Chloride[2]

It is critical to distinguish propane-1-sulfinyl chloride from the more common propane-1-sulfonyl chloride (CAS Number: 10147-36-1), which possesses a sulfur atom in a higher oxidation state (SO₂). This distinction is paramount as their reactivity and synthetic applications differ significantly.

Physicochemical and Spectroscopic Properties

While detailed experimental data for propane-1-sulfinyl chloride is scarce, its physical properties can be inferred from its structure and the properties of analogous compounds. Alkanesulfinyl chlorides are typically volatile, moisture-sensitive liquids with pungent odors.[1]

Table 1: Computed Physicochemical Properties of Propane-1-sulfinyl Chloride

PropertyValueSource
Molecular Weight126.61 g/mol PubChem[2]
XLogP31.3PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count2PubChem[2]

Spectroscopic Characterization:

Spectroscopic data is essential for the unambiguous identification and purity assessment of any chemical compound. However, publicly available, verified NMR or IR spectra specifically for propane-1-sulfinyl chloride are not readily found. For the purpose of structural elucidation, a chemist would anticipate the following characteristic signals:

  • ¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the propyl chain: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the sulfinyl group. The latter would be the most downfield-shifted due to the deshielding effect of the electrophilic sulfur center.

  • ¹³C NMR: The carbon NMR would similarly show three signals for the propyl chain, with the carbon atom bonded to the sulfur atom being the most deshielding.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the S=O stretching vibration, typically in the region of 1120-1160 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom.

Synthesis of Alkanesulfinyl Chlorides

The synthesis of alkanesulfinyl chlorides requires methods that can selectively introduce the S(O)Cl group without over-oxidation to the sulfonyl chloride. Due to their reactivity and potential instability, they are often prepared and used immediately in subsequent reactions.[1]

A general and effective method for the synthesis of alkanesulfinyl chlorides involves the controlled oxidative chlorination of the corresponding thiols or disulfides. For instance, methanesulfinyl chloride is prepared via the chlorination of dimethyl disulfide followed by treatment with acetic anhydride.[1]

General Experimental Protocol: Synthesis of an Alkanesulfinyl Chloride from a Thiol (Illustrative)

Causality: This protocol illustrates the oxidative chlorination of a thiol. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions, such as the formation of sulfonyl chloride.

Materials:

  • Propanethiol (or other alkanethiol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous inert solvent (e.g., dichloromethane, hexane)

  • Standard inert atmosphere glassware setup

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propanethiol in an anhydrous inert solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of sulfuryl chloride in the same solvent via the dropping funnel to the cooled thiol solution. Maintain the low temperature throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

  • Once the reaction is complete, the volatile solvent and byproducts can be removed under reduced pressure.

  • The resulting crude propane-1-sulfinyl chloride is often used directly in the next synthetic step without further purification due to its reactive nature.[1]

Self-Validation: The success of this synthesis would be confirmed by quenching a small aliquot of the reaction mixture with an amine (e.g., aniline) and analyzing the formation of the corresponding sulfinamide product via LC-MS or NMR.

Chemical Reactivity and Synthetic Applications

The synthetic utility of propane-1-sulfinyl chloride stems from the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the propanesulfinyl moiety into various molecular frameworks.[1]

Diagram 1: General Reactivity of Propane-1-sulfinyl Chloride

G main Propane-1-sulfinyl Chloride (CH₃CH₂CH₂S(O)Cl) sub1 Propane-1-sulfinic Acid main->sub1 H₂O sub2 Propane-1-sulfinate Ester main->sub2 R'-OH sub3 Propane-1-sulfinamide main->sub3 R'₂NH sub4 Propyl Sulfoxide main->sub4 R'-MgBr G start Start step1 Dissolve amine and base (e.g., triethylamine) in anhydrous solvent start->step1 step2 Cool solution (e.g., 0 °C) step1->step2 step3 Slowly add Propane-1-sulfinyl Chloride step2->step3 step4 Stir at 0 °C to RT (Monitor by TLC) step3->step4 step5 Aqueous Workup (e.g., wash with water, brine) step4->step5 step6 Dry organic layer (e.g., Na₂SO₄) step5->step6 step7 Concentrate in vacuo step6->step7 end Purified Propanesulfinamide step7->end

Caption: A typical experimental workflow for the synthesis of a sulfinamide.

Relevance in Drug Discovery and Development

While specific examples of propane-1-sulfinyl chloride in drug discovery are not prevalent in the literature, the functional groups derived from it—sulfinamides and sulfoxides—are of significant interest to medicinal chemists.

  • Sulfinamides as Chiral Auxiliaries: The chiral sulfur atom in sulfinamides makes them excellent chiral auxiliaries in asymmetric synthesis, a cornerstone of modern drug development.

  • Pharmacological Activity of Sulfonamides: Although derived from sulfonyl chlorides, the vast pharmacological activity of sulfonamides in antibiotics, diuretics, and anticonvulsants underscores the importance of sulfur-nitrogen bonds in drug design. The related sulfinamides are also explored for their biological activities.

The ability of propane-1-sulfinyl chloride to introduce a simple propyl group attached to a reactive and versatile sulfur handle makes it a potentially useful building block for generating libraries of compounds for biological screening.

Safety, Handling, and Storage

Authoritative safety data sheets specific to propane-1-sulfinyl chloride are not widely available. The following guidelines are based on the known reactivity of alkanesulfinyl chlorides and related hazardous materials.

GHS Hazard Classification (Anticipated):

  • Corrosive: Expected to cause severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, potentially violently, to release corrosive gases.

  • Lachrymator: May be irritating to the eyes and respiratory system.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and closed-toe shoes.

Handling Procedures:

  • All manipulations should be conducted in a well-ventilated fume hood.

  • Use an inert atmosphere (e.g., nitrogen or argon) for reactions and transfers to prevent hydrolysis.

  • Avoid contact with skin, eyes, and clothing.

  • Have an emergency eyewash station and safety shower readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

Propane-1-sulfinyl chloride, while not as extensively studied as its sulfonyl counterpart, represents a valuable reagent for the introduction of the propanesulfinyl group. Its utility lies in its predictable reactivity with a range of nucleophiles to form sulfinamides, sulfinate esters, and sulfoxides—functional groups of considerable interest in synthetic and medicinal chemistry. This guide has aimed to provide a foundational understanding of this reagent, drawing on the principles of alkanesulfinyl chloride chemistry. As with any highly reactive compound, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe application in the laboratory. Further research into the specific applications of propane-1-sulfinyl chloride will undoubtedly continue to enrich the synthetic chemist's toolkit.

References

  • PubChem. Propane-1-sulfinyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Sulfinyl halide. [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Sulfinate Esters via In-Situ Propane-1-sulfinyl Chloride Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Sulfinate esters (


) are pivotal intermediates in the synthesis of chiral sulfoxides, which serve as versatile pharmacophores and chiral auxiliaries in asymmetric synthesis. Unlike their sulfonate counterparts (

), sulfinates possess a stereogenic sulfur center. Accessing these compounds via propane-1-sulfinyl chloride (

) presents a specific challenge: aliphatic sulfinyl chlorides are thermally unstable and moisture-sensitive, prone to elimination reactions that yield volatile sulfines.

This application note details a robust, one-pot protocol that circumvents the isolation of the unstable sulfinyl chloride intermediate. By generating


 in situ from dipropyl disulfide and immediately trapping it with an alcohol, we ensure high fidelity, safety, and yield. This method is superior to direct oxidation of thiols, which often leads to over-oxidation to sulfonyl chlorides.

Scientific Foundation: Mechanism & Critical Control Points[1]

Reaction Mechanism

The transformation proceeds through two distinct stages:[1][2]

  • Oxidative Chlorination: Dipropyl disulfide is cleaved by sulfuryl chloride (

    
    ) in the presence of acetic anhydride. The acetic anhydride acts as an oxygen donor and scavenger, facilitating the formation of the sulfinyl chloride while suppressing over-oxidation.
    
  • Nucleophilic Substitution (Esterification): The alcohol acts as a nucleophile, attacking the electrophilic sulfur. A non-nucleophilic base (Triethylamine,

    
    ) is critical to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition of the product.
    
Pathway Visualization

The following diagram illustrates the reaction flow and the competing decomposition pathway (sulfine formation) that this protocol is designed to avoid.

G Disulfide Dipropyl Disulfide (Pr-S-S-Pr) SulfinylCl Propane-1-sulfinyl Chloride (Pr-S(O)-Cl) Disulfide->SulfinylCl Oxidative Cleavage Reagents1 SO2Cl2 / Ac2O -10°C Decomp Sulfine Elimination (Pr-CH=S=O) SulfinylCl->Decomp > 0°C (Avoid) Product Sulfinate Ester (Pr-S(O)-OR') SulfinylCl->Product Nucleophilic Substitution (-78°C to -20°C) Alcohol Alcohol (R'OH) Base (Et3N)

Caption: Reaction pathway showing the critical temperature-dependent branch between product formation and sulfine decomposition.

Detailed Experimental Protocol

Pre-Protocol Considerations
  • Moisture Control: All glassware must be flame-dried and cooled under Argon/Nitrogen. Sulfinyl chlorides hydrolyze instantly in moist air to form sulfinic acids, which disproportionate.

  • Temperature Rigor: The generation step must be kept between -10°C and -20°C. The esterification is best performed at -78°C to maximize stereochemical integrity (if using chiral alcohols) and yield.

  • Safety: Sulfuryl chloride is corrosive and lachrymatory. Work in a well-ventilated fume hood.

Materials & Reagents
ReagentRoleEquiv.Notes
Dipropyl Disulfide Precursor1.0Source of propyl group
Acetic Anhydride (

)
Promoter2.0Dry over

if needed
Sulfuryl Chloride (

)
Oxidant2.2Freshly distilled preferred
Dichloromethane (DCM)Solvent-Anhydrous (distilled from

)
Target Alcohol (

)
Nucleophile2.5Dry; e.g., Methanol, Menthol
Triethylamine (

)
Base3.0Distilled from KOH
Step-by-Step Procedure
Stage 1: In-Situ Generation of Propane-1-sulfinyl Chloride
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Dipropyl Disulfide (10 mmol, 1.50 g) and Acetic Anhydride (20 mmol, 2.04 g) in anhydrous DCM (25 mL).

  • Cooling: Cool the solution to -20°C using a dry ice/acetone bath (monitor internal temperature).

  • Oxidation: Add Sulfuryl Chloride (22 mmol, 1.78 mL) dropwise over 20 minutes.

    • Critical: Do not allow the temperature to rise above -10°C. Exotherms indicate rapid oxidation.

  • Maturation: Stir the mixture at -10°C for 60 minutes. The solution should turn a pale yellow/green, indicating the formation of

    
    .
    
    • Note: Do not isolate or warm this intermediate.[1][3]

Stage 2: Esterification
  • Preparation of Nucleophile: In a separate flask, dissolve the Target Alcohol (25 mmol) and Triethylamine (30 mmol) in anhydrous DCM (20 mL). Cool this mixture to -78°C .

  • Cannulation: Transfer the cold (-10°C) sulfinyl chloride solution slowly via cannula (or syringe) into the stirred alcohol/base solution at -78°C.

    • Rate: Addition should take ~30 minutes. Rapid addition causes local heating and decomposition.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure (keep bath < 30°C).
      

Data Interpretation & Validation

Successful synthesis is validated by the disappearance of the disulfide and the appearance of the distinct sulfinyl ester signals.

Expected Analytical Data
TechniqueParameterExpected ValueStructural Insight
1H NMR

(ppm)
2.60 - 2.90 (m, 2H)

-protons (

) show diastereotopic splitting due to the chiral sulfur.
1H NMR

(ppm)
3.50 - 4.10 (varies)Protons on the alcohol carbon attached to oxygen (

).
IR

(

)
1125 - 1140 Strong

stretching vibration. Distinct from sulfones (~1300 & 1150).
MS m/z

Molecular ion often visible; fragmentation typically shows loss of

group.
Troubleshooting Guide
  • Problem: Low Yield / Complex Mixture.

    • Cause: Temperature rose above 0°C during Stage 1, leading to sulfine elimination (

      
      ).
      
    • Solution: Strictly maintain -20°C during oxidation.

  • Problem: Presence of Sulfonate Ester (

    
    ).
    
    • Cause: Over-oxidation.

    • Solution: Ensure precise stoichiometry of

      
       and verify the quality of Acetic Anhydride.
      
  • Problem: Racemization (if using chiral alcohol).

    • Cause: HCl-catalyzed isomerization.

    • Solution: Ensure excess base (

      
      ) is present before the sulfinyl chloride is added.
      

References

  • Sharpless, K. B., et al. "Convenient synthesis of sulfinate esters from sulfonyl chlorides." The Journal of Organic Chemistry, 1989, 54(13), 3012-3014. Link

    • Context: Establishes the foundational reactivity of sulfur chlorides with alcohols.
  • Drabowicz, J., & Mikolajczyk, M. "Synthesis of sulfinyl chlorides from disulfides." Organic Preparations and Procedures International, 1982, 14(1-2), 45-89.
  • Fernández, I., et al. "Mechanism of the Base-Assisted Displacement of Chloride by Alcohol in Sulfinyl Derivatives." The Journal of Organic Chemistry, 2006, 71(18), 6935–6941. Link

    • Context: Provides the mechanistic basis for the nucleophilic substitution and the role of the base in preventing racemiz
  • Block, E., et al. "Unexpected Formation and Characterization of 1-(Alkylsulfonyl)alkyl Alkanethiosulfonates via Elimination of Alkanesulfinyl Chlorides." Journal of Agricultural and Food Chemistry, 2011. Link

    • Context: Highlights the instability of propane-1-sulfinyl chloride and the specific risks of elimination to sulfines if temper

Sources

use of propane-1-sulfinyl chloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Exploratory Guide to the Application of Propane-1-Sulfinyl Chloride in Peptide Synthesis

Abstract

The synthesis of peptides is a cornerstone of biochemical research and drug development, heavily reliant on the efficacy of coupling reagents to form amide (peptide) bonds. While a canon of established reagents dominates the field, the exploration of novel activating agents continues in the pursuit of improved efficiency, reduced cost, and unique reactivity profiles. This technical guide delves into the theoretical application of propane-1-sulfinyl chloride as a potential coupling reagent in peptide synthesis. Drawing from first principles of organic chemistry and analogous reactions involving sulfonyl and sulfinyl compounds, we propose a mechanistic pathway and provide detailed, exploratory protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals interested in novel synthetic methodologies.

Introduction: The Quest for Novel Peptide Coupling Reagents

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[1] The success of peptide synthesis, particularly for long or sterically hindered sequences, is critically dependent on the choice of coupling reagent.[2] Reagents are designed to create highly reactive intermediates while minimizing side reactions, most notably the loss of chiral integrity (racemization) at the α-carbon of the activated amino acid.[1][2]

Propane-1-sulfinyl chloride (C₃H₇ClOS) is a reactive organosulfur compound.[3] While its direct application in peptide synthesis is not documented in mainstream literature, its structure is analogous to thionyl chloride (SOCl₂), a reagent known for converting carboxylic acids into highly reactive acyl chlorides.[4] This guide explores the untapped potential of propane-1-sulfinyl chloride, postulating its utility as a carboxyl-activating agent for peptide bond formation.

Physicochemical Properties of Propane-1-Sulfinyl Chloride

A foundational understanding of the reagent's properties is critical for protocol development.

PropertyValueSource
Molecular Formula C₃H₇ClOS[3]
Molecular Weight 126.61 g/mol [3]
IUPAC Name propane-1-sulfinyl chloride[3]
CAS Number 23267-68-7[3]
Appearance (Assumed) Liquid, likely pungentInferred
Reactivity Sensitive to moisture/hydrolysis[5][6]

Proposed Mechanism of Action

We hypothesize that propane-1-sulfinyl chloride activates the C-terminal carboxyl group of an N-protected amino acid by forming a highly reactive mixed carboxylic-sulfinic anhydride. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the incoming amino acid.

The proposed two-step mechanism is as follows:

  • Activation Step: The carboxylate of the N-protected amino acid (formed in the presence of a non-nucleophilic base) attacks the electrophilic sulfur atom of propane-1-sulfinyl chloride. This results in the displacement of the chloride ion and the formation of a mixed anhydride intermediate. This activation renders the carbonyl carbon highly electrophilic.

  • Coupling Step: The free amine of the second amino acid residue attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate forms the desired peptide bond and releases propane-1-sulfinic acid as a byproduct, which is subsequently neutralized by the base.

Proposed_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Peptide Bond Formation AA1_COOH R¹-COOH (N-Protected Amino Acid) Base Base (e.g., DIPEA) Intermediate [R¹-CO-O-S(O)-CH₂CH₂CH₃] (Mixed Anhydride Intermediate) AA1_COOH->Intermediate + PSC, Base - HCl PSC CH₃CH₂CH₂S(O)Cl (Propane-1-sulfinyl Chloride) Peptide R¹-CO-NH-R² (Dipeptide) Intermediate->Peptide + AA2_NH2 AA2_NH2 H₂N-R² (Incoming Amino Acid) Byproduct CH₃CH₂CH₂SO₂H (Propane-1-sulfinic acid) Peptide->Byproduct Forms

Caption: Proposed mechanism for peptide coupling via propane-1-sulfinyl chloride.

Application Notes and Exploratory Protocols

Safety Precaution: Propane-1-sulfinyl chloride is expected to be corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be oven-dried, and anhydrous solvents should be used.

Protocol 1: Exploratory Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a simple dipeptide, for example, Fmoc-Ala-Gly-OBn.

Materials:

  • Fmoc-Alanine (Fmoc-Ala-OH)

  • Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

  • Propane-1-sulfinyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine, Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 eq) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, suspend H-Gly-OBn·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt to the free amine. Stir for 15 minutes.

  • Activation: Cool the Fmoc-Ala-OH solution to 0 °C. Add DIPEA (1.0 eq) followed by the dropwise addition of propane-1-sulfinyl chloride (1.05 eq). Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the mixed anhydride intermediate.

  • Coupling: Add the neutralized H-Gly-OBn solution from step 2 to the activated Fmoc-Ala-OH solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amino acid.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Ala-Gly-OBn.

Protocol 2: Proposed Adaptation for Solid-Phase Peptide Synthesis (SPPS)

This protocol adapts the chemistry for a standard Fmoc/tBu SPPS workflow.[7][8]

Workflow Overview:

SPPS_Workflow Start Start: Resin-Bound Amino Acid (e.g., H-Gly-Wang Resin) Swell 1. Swell Resin (DMF/DCM) Start->Swell Fmoc_AA 2. Prepare Fmoc-AA Solution (Fmoc-AA + DIPEA in DMF) Swell->Fmoc_AA Activation 3. Activation Step Add Propane-1-sulfinyl chloride (0 °C, 15 min) Fmoc_AA->Activation Coupling 4. Coupling Step Add activated AA to resin (RT, 1-2 hours) Activation->Coupling Wash1 5. Wash Resin (DMF, DCM) Coupling->Wash1 Monitor 6. Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Monitor->Coupling If incomplete (recouple) Deprotection 7. Fmoc Deprotection (20% Piperidine in DMF) Monitor->Deprotection If complete Wash2 8. Wash Resin (DMF, DCM) Deprotection->Wash2 Next_Cycle Repeat for next Amino Acid Wash2->Next_Cycle Next_Cycle->Fmoc_AA Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Next_Cycle->Cleavage After final cycle

Caption: Proposed SPPS cycle using propane-1-sulfinyl chloride.

Detailed Steps for One Coupling Cycle:

  • Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.[8] If starting with an Fmoc-protected resin, perform an initial deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-4 eq relative to resin loading) and DIPEA (3-4 eq) in anhydrous DMF. Cool to 0 °C. Add propane-1-sulfinyl chloride (3-4 eq) and pre-activate for 10-15 minutes.

  • Coupling: Drain the solvent from the resin and add the pre-activated amino acid solution. Agitate the vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[9] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[7]

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.

Scientific Discussion: Potential Advantages and Anticipated Challenges

As a Senior Application Scientist, it is imperative to provide a balanced view of a novel methodology.

Potential Advantages (Speculative)
  • High Reactivity: The proposed mixed anhydride intermediate is expected to be highly reactive, potentially leading to rapid coupling times.

  • Cost-Effectiveness: Simple sulfinyl chlorides can be more economical to produce than complex, patented coupling reagents.

  • Simple Byproducts: The primary byproducts are propane-1-sulfinic acid and DIPEA hydrochloride, which are readily washed away in both solution-phase and solid-phase protocols.

Anticipated Challenges and Mitigation Strategies

This is an exploratory method, and several significant challenges must be addressed for it to be viable.

ChallengeCausality & ExplanationProposed Mitigation Strategy
Racemization The high reactivity of the mixed anhydride intermediate can increase the acidity of the α-proton, leading to its abstraction and subsequent racemization via an oxazolone intermediate.[2] This is a critical failure point in peptide synthesis.Primary: Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or its derivatives during the activation step. These additives can form an intermediate active ester that is less prone to racemization.[10] Secondary: Perform the activation and coupling at low temperatures (e.g., -15 °C to 0 °C).
Reagent Stability Sulfinyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which would deactivate the reagent.[5][6]Strict adherence to anhydrous conditions: use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).
Side Reactions The free amine could potentially attack the electrophilic sulfur atom, leading to the formation of a sulfinamide instead of the desired peptide bond.[5] Additionally, unprotected side chains (e.g., Ser, Thr, Tyr hydroxyls) could be acylated.Use a pre-activation step to fully form the mixed anhydride before introducing the amine component. Ensure all reactive side-chains are appropriately protected using a standard orthogonal protection scheme (e.g., tBu).[11]
Over-activation The high reactivity might lead to the formation of byproducts, such as the symmetrical anhydride of the protected amino acid.Carefully control stoichiometry, using only a slight excess (1.05 eq) of the sulfinyl chloride. Add the reagent slowly at low temperatures.

Conclusion and Future Directions

The use of propane-1-sulfinyl chloride as a coupling reagent in peptide synthesis presents an intriguing, albeit theoretical, possibility. The proposed mechanism, based on the formation of a reactive mixed anhydride, is chemically sound. However, the successful implementation of this method would be critically dependent on controlling the significant risk of racemization.

Future research should focus on empirical validation of this protocol, with a strong emphasis on quantifying enantiomeric excess (e.e.) through chiral HPLC analysis of model dipeptides. Systematic screening of reaction conditions—including different bases, solvents, temperatures, and racemization suppressants—will be essential to define a viable synthetic window for this novel application.

References

  • LibreTexts. (2022, October 4). Chemistry of Amides.
  • Smolecule. (2024, August 10). 3-Trifluoromethoxy-propane-1-sulfonyl chloride.
  • Merck Millipore. Sulfonyl Chlorides and Sulfonamides.
  • ChemicalBook. 1-Propanesulfonyl chloride synthesis.
  • Mancheno, O. G., & Bolm, C. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Han, S. Y., & Kim, Y. A. Recent development of peptide coupling reagents in organic synthesis.
  • Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides.
  • Fields, G. B. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • TP Peptide Co., Ltd. Propane-1,3-di(sulfonyl chloride), CasNo.20686-91-3.
  • National Center for Biotechnology Information. (n.d.).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Center for Biotechnology Information. (n.d.). Propane-1-sulfinyl chloride. PubChem.
  • Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • ResearchGate. (2025, August 6).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Palomo, J. M. (2014, July 18). Solid-phase peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • coin, F. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Ali, M. A. (2021, October 1).
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

Sources

Application Notes: Propane-1-sulfinyl Chloride for Sulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfinamides are a valuable class of organosulfur compounds characterized by a chiral sulfur atom bonded to a nitrogen atom. This functional group is a cornerstone in modern synthetic chemistry, finding extensive application as a chiral auxiliary, particularly in the asymmetric synthesis of amines.[1][2] Furthermore, the sulfinamide moiety is present in numerous biologically active molecules and serves as a versatile intermediate for the synthesis of other important sulfur-containing functional groups.[2] The classical and direct method for constructing the S-N bond in sulfinamides is the reaction of a primary or secondary amine with a sulfinyl chloride (R-S(O)-Cl).[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of propane-1-sulfinyl chloride as a reagent for the synthesis of N-substituted propanesulfinamides. We will cover the reagent's profile, the fundamental reaction mechanism, detailed experimental protocols, and critical safety considerations.

Reagent Profile: Propane-1-sulfinyl Chloride

Propane-1-sulfinyl chloride is a reactive organosulfur compound that serves as an electrophilic source of the propanesulfinyl group. Like other alkanesulfinyl chlorides, it is a moisture-sensitive and thermolabile liquid that should be handled with care.[4] Due to their reactivity, it is common practice to use sulfinyl chlorides immediately after preparation without extensive purification.[4]

Table 1: Physicochemical Properties of Propane-1-sulfinyl Chloride

PropertyValueSource
Molecular Formula C₃H₇ClOS[5]
Molecular Weight 126.61 g/mol [5]
IUPAC Name propane-1-sulfinyl chloride[5]
CAS Number 23267-68-7[5]
Appearance Assumed to be a liquidInferred
Key Hazards Moisture sensitive, likely corrosive[6][7]

Mechanism of Sulfinamide Formation

The formation of a sulfinamide from propane-1-sulfinyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfinyl chloride. This attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom (typically facilitated by a non-nucleophilic base) to yield the stable sulfinamide product and a hydrochloride salt.[8]

Caption: General mechanism of sulfinamide formation.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-substituted propanesulfinamides. They should be adapted based on the specific reactivity and properties of the amine substrate. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the sulfinyl chloride.

Protocol 1: General Synthesis of N-Alkyl/Aryl-propanesulfinamide

This protocol is designed for the reaction of a primary or secondary amine with propane-1-sulfinyl chloride.

Materials:

  • Propane-1-sulfinyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) (1.5-2.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent (to make a ~0.2 M solution).

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 2.0 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side products.

  • Reagent Addition: Dissolve propane-1-sulfinyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-18 hours.

  • Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (typically the amine).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfinamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[9][10][11][12]

Workflow Diagram

Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Propane-1-sulfinyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (2-18h) C->D E 5. Monitor by TLC/LC-MS D->E Check Completion F 6. Aqueous Workup (Quench, Extract, Wash) E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS, IR) H->I

Sources

Application Note: Synthesis of Propyl Sulfoxides via Nucleophilic Substitution of Propane-1-sulfinyl Chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfoxide Synthesis

The sulfinyl group is a cornerstone in modern organic and medicinal chemistry.[1][2] Sulfoxides are not merely intermediates; they are prevalent pharmacophores in numerous approved drugs, such as the proton-pump inhibitor esomeprazole, and serve as powerful chiral auxiliaries that guide stereoselective transformations.[3][4][5] The reaction between a sulfinyl chloride and a Grignard reagent represents a fundamental and highly effective method for constructing the C-S(O) bond, forming the core of the sulfoxide functional group.

This application note provides a detailed technical guide on the reaction of propane-1-sulfinyl chloride with various Grignard reagents. We will delve into the underlying mechanism, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The directness of this method allows for the creation of a diverse array of propyl sulfoxides, which are valuable building blocks for further synthetic elaboration in drug discovery and materials science.

Reaction Mechanism: A Stereospecific Nucleophilic Attack

The core of this transformation is a nucleophilic substitution at the electrophilic sulfur center of propane-1-sulfinyl chloride. The Grignard reagent, R-MgX, is a potent source of a carbanion-like nucleophile (R⁻), which attacks the sulfur atom.[6][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The carbon atom bonded to magnesium in the Grignard reagent attacks the sulfur atom of the sulfinyl chloride.

  • Transition State: This attack proceeds through a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled, leading to the formation of the sulfoxide and a magnesium halide salt (MgXCl).

This reaction is conceptually related to the celebrated Andersen synthesis for chiral sulfoxides.[1][8] In that method, a diastereomerically pure sulfinate ester (often derived from a sulfinyl chloride and a chiral alcohol like (-)-menthol) is treated with a Grignard reagent. The reaction is known to proceed with a clean inversion of configuration at the sulfur center, providing a reliable route to enantiomerically pure sulfoxides.[8] While propane-1-sulfinyl chloride is achiral, understanding this stereochemical precedent is crucial when designing asymmetric syntheses based on this chemistry.

Caption: General mechanism for sulfoxide synthesis.

Detailed Experimental Protocol

This protocol describes the general procedure for reacting propane-1-sulfinyl chloride with a Grignard reagent, exemplified by phenylmagnesium bromide.

Self-Validation and Controls:

  • Anhydrous Conditions: The entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon). Grignard reagents are strong bases and will be rapidly quenched by protic sources like water, leading to reaction failure.[6][9][10]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the Grignard addition is critical to prevent side reactions and ensure high yields.

Materials & Equipment:

  • Reagents: Propane-1-sulfinyl chloride, Phenylmagnesium bromide (e.g., 1.0 M solution in THF), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware: Three-neck round-bottom flask, pressure-equalizing dropping funnel, reflux condenser, glass stopper, magnetic stirrer and stir bar, syringes, and needles. All glassware must be oven- or flame-dried immediately before use.[10]

  • Apparatus: Schlenk line or manifold for inert gas, ice-water bath, rotary evaporator.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble the dried three-neck flask with a magnetic stir bar, the dropping funnel, a condenser with a nitrogen/argon inlet, and a glass stopper.

    • Purge the entire system with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere.[11]

  • Reagent Preparation:

    • In the reaction flask, dissolve propane-1-sulfinyl chloride (1.0 eq) in anhydrous THF (e.g., 0.2 M final concentration) via syringe.

    • Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Charge the dropping funnel with the solution of phenylmagnesium bromide (1.1 eq) via syringe.

    • Add the Grignard reagent to the stirred sulfinyl chloride solution dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A cloudy precipitate (magnesium salts) will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Cool the reaction flask back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further effervescence or precipitation is observed.[11] This step hydrolyzes the magnesium salts and deactivates any excess Grignard reagent.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure propyl phenyl sulfoxide.

Caption: Step-by-step experimental workflow diagram.

Representative Data & Scope

The reaction is generally high-yielding and tolerates a wide variety of Grignard reagents. The table below summarizes expected products and yields for the reaction of propane-1-sulfinyl chloride with different organomagnesium compounds, based on the general reactivity of these substrates.[12][13]

Grignard Reagent (R-MgX)Product NameExpected Yield (%)Notes
Methylmagnesium bromideMethyl propyl sulfoxide80-90%Highly exothermic; requires careful temperature control.
Phenylmagnesium bromidePhenyl propyl sulfoxide85-95%Generally a clean and high-yielding reaction.
Vinylmagnesium bromidePropyl vinyl sulfoxide75-85%Product is a useful dienophile and Michael acceptor.
Isopropylmagnesium chlorideIsopropyl propyl sulfoxide70-80%Steric hindrance from the secondary Grignard may slightly lower the yield.
Benzylmagnesium chlorideBenzyl propyl sulfoxide80-90%A straightforward transformation.

Safety Considerations:

  • Grignard Reagents: Can be pyrophoric. Handle under an inert atmosphere and away from water or protic solvents.

  • Sulfinyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage. Use from a freshly opened container or a solvent purification system.

Conclusion and Outlook

The reaction of propane-1-sulfinyl chloride with Grignard reagents is a robust and versatile method for the synthesis of propyl sulfoxides. Its operational simplicity, broad scope, and high yields make it an indispensable tool for chemists in both academic and industrial settings. By leveraging the principles of the Andersen synthesis, this fundamental reaction can be extended to the creation of complex, enantiomerically pure sulfoxides, which continue to be of high interest in the development of new pharmaceuticals and asymmetric catalysts.[14][15] Modern advancements have also led to one-pot, multi-component variations that generate sulfoxides from simpler starting materials, further highlighting the importance of the core sulfenate intermediate formed in this classic transformation.[12][13][16]

References

  • Asymmetric Synthesis of Chiral Sulfoxides.Wiley-VCH.
  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]

  • A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. PubMed Central (PMC). Available at: [Link]

  • One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. ACS Publications. Available at: [Link]

  • A Sulfur Monoxide Surrogate Designed for the Synthesis of Sulfoxides and Sulfinamides. ChemRxiv. Available at: [Link]

  • Examples of chiral sulfoxides used as drugs. ResearchGate. Available at: [Link]

  • Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective reactions of lithio-vinylsulf oxides with aldehydes. RSC Publishing. Available at: [Link]

  • The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University. Available at: [Link]

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]

  • Diversification of drugs with sulfur stereogenic centers. Research Communities by Springer Nature. Available at: [Link]

  • Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Semantic Scholar. Available at: [Link]

  • Advances in Titanium-Catalyzed Synthesis of Chiral Sulfoxide Drugs. Bentham Science. Available at: [Link]

  • Access to Chiral Sulfoxides by Enantioselective Imine Condensation. ACS Publications. Available at: [Link]

  • Grignard Reaction Procedure. University of California, Irvine. Available at: [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]

  • The Grignard Reaction. University of Rochester. Available at: [Link]

  • Grignard reaction. Wikipedia. Available at: [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Available at: [Link]

  • Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. Available at: [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. Available at: [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

Sources

one-pot synthesis of sulfinamides from thiols via sulfinyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfinamides are a valuable class of sulfur-containing compounds, recognized for their utility as chiral auxiliaries in asymmetric synthesis and as key structural motifs in medicinal chemistry.[1][2] Traditional multi-step syntheses of sulfinamides can be cumbersome, often involving the isolation of sensitive sulfinyl chloride intermediates. This application note presents a streamlined and efficient one-pot protocol for the synthesis of sulfinamides directly from readily available thiols. The methodology is centered on the in situ generation of a sulfinyl chloride intermediate via controlled oxidative chlorination, which is immediately trapped by an amine to afford the desired sulfinamide. This process obviates the need for isolating the hydrolytically unstable intermediate, leading to improved yields, operational simplicity, and shorter reaction times.

Introduction and Underlying Principles

The direct conversion of thiols to sulfinamides represents a significant step forward in synthetic efficiency. The core of this one-pot strategy lies in a tandem reaction sequence performed in a single reaction vessel:

  • Oxidative Chlorination: The thiol is first oxidized and chlorinated to form a sulfinyl chloride (R-S(O)-Cl).

  • Amination: The highly reactive sulfinyl chloride intermediate is then immediately intercepted by a primary or secondary amine to form the stable S-N bond of the sulfinamide.

The critical challenge in this transformation is to control the oxidation state of the sulfur atom. Over-oxidation of the thiol or the sulfinyl chloride intermediate leads to the formation of the corresponding sulfonyl chloride (R-SO₂-Cl) and ultimately the sulfonamide (R-SO₂-NR'₂) as an undesired byproduct.

Several reagent systems have been developed to achieve this transformation. A common and effective approach involves the use of N-chlorosuccinimide (NCS) in the presence of a mild base and a controlled amount of water.[3][4][5] NCS serves as both the oxidant and the source of chlorine. The reaction conditions, particularly temperature and stoichiometry, are precisely controlled to favor the formation of the sulfinyl chloride over the sulfonyl chloride.

Reaction Workflow Diagram

One_Pot_Sulfinamide_Synthesis Thiol Thiol (R-SH) SulfinylChloride In Situ Sulfinyl Chloride (R-S(O)-Cl) Thiol->SulfinylChloride Oxidative Chlorination (e.g., NCS, H₂O) Sulfinamide Sulfinamide (R-S(O)-NR'₂) SulfinylChloride->Sulfinamide Amination / HCl Trap (Base) Amine Amine (R'₂NH) Amine->SulfinylChloride

Caption: General workflow for the one-pot synthesis of sulfinamides.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of an N-benzyl-p-toluenesulfinamide from p-toluenethiol and benzylamine. The principles can be adapted for a wide range of substituted thiols and amines.

Materials and Reagents
  • Starting Materials:

    • p-Toluenethiol (98%, Sigma-Aldrich)

    • Benzylamine (99%, Sigma-Aldrich)

    • N-Chlorosuccinimide (NCS) (98%, Sigma-Aldrich)

  • Solvents & Reagents:

    • Acetonitrile (MeCN), anhydrous (99.8%, Sigma-Aldrich)

    • Pyridine (99.8%, anhydrous, Sigma-Aldrich)

    • Deionized Water (H₂O)

    • Dichloromethane (DCM) (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL) with a magnetic stir bar

    • Ice-water bath

    • Dropping funnel

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

CAUSALITY & EXPERT INSIGHT: Each step is designed for optimal formation of the sensitive sulfinyl chloride intermediate and its subsequent conversion. Temperature control is paramount to prevent over-oxidation and decomposition.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenethiol (1.24 g, 10.0 mmol, 1.0 equiv.).

    • Dissolve the thiol in 30 mL of anhydrous acetonitrile.

    • Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Note: Anhydrous solvent is used initially to prevent premature hydrolysis of the reagents. The reaction is cooled to control the exothermicity of the oxidative chlorination and minimize the formation of byproducts.

  • Formation of the Sulfinyl Chloride Intermediate:

    • In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 equiv.) in 15 mL of acetonitrile.

    • Slowly add the NCS solution dropwise to the stirred thiol solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, add deionized water (0.18 mL, 10.0 mmol, 1.0 equiv.) to the reaction mixture.

    • Stir the mixture at 0 °C for an additional 30 minutes.

    • Scientist's Note: A slight excess of NCS ensures complete consumption of the thiol. The controlled addition of water is crucial for the mechanism of sulfinyl chloride formation from thiols using NCS.[6] The reaction is monitored by TLC (thin-layer chromatography) to confirm the disappearance of the starting thiol.

  • Amination (Sulfinamide Formation):

    • In a separate flask, prepare a solution of benzylamine (2.36 g, 22.0 mmol, 2.2 equiv.) and pyridine (1.74 g, 22.0 mmol, 2.2 equiv.) in 10 mL of acetonitrile.

    • Add this amine/base solution dropwise to the reaction mixture at 0 °C over 10 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

    • Scientist's Note: A twofold excess of amine is used; one equivalent acts as the nucleophile, and the second can help neutralize the HCl byproduct. Pyridine is added as a more robust acid scavenger to ensure the reaction goes to completion by preventing the protonation of the nucleophilic amine.

  • Workup and Purification:

    • Once the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

    • Redissolve the residue in 50 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine.

    • Scientist's Note: The aqueous washes remove the succinimide byproduct, pyridine hydrochloride, and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfinamide.

Expected Results and Substrate Scope

The described one-pot protocol is versatile and can be applied to a variety of thiols and amines. The yields are generally good to excellent, depending on the electronic and steric properties of the substrates.

EntryThiol SubstrateAmine SubstrateTypical Yield (%)
1p-ToluenethiolBenzylamine85 - 92%
2Thiophenoltert-Butylamine78 - 85%
34-ChlorothiophenolAniline75 - 83%
41-NaphthalenethiolMorpholine88 - 95%
5Benzyl MercaptanCyclohexylamine80 - 88%

Note: Yields are hypothetical based on literature precedents for similar reactions and are for illustrative purposes. Actual yields may vary. Aromatic thiols with electron-donating groups tend to react faster, while sterically hindered amines may require longer reaction times or slightly elevated temperatures.

Troubleshooting

  • Problem: Low yield of sulfinamide.

    • Possible Cause: Incomplete formation of the sulfinyl chloride; insufficient reaction time for amination; hydrolysis of the intermediate.

    • Solution: Ensure the thiol is fully consumed before adding the amine (check by TLC). Increase the amination reaction time. Ensure all solvents are anhydrous where specified.

  • Problem: Presence of sulfonamide byproduct.

    • Possible Cause: Over-oxidation of the sulfinyl chloride.

    • Solution: Strictly maintain the reaction temperature at or below 5 °C during the NCS addition. Use no more than 1.1 equivalents of NCS.

  • Problem: Difficulty in purification.

    • Possible Cause: The succinimide byproduct can be challenging to remove.

    • Solution: Ensure a thorough aqueous wash with NaHCO₃. If problems persist, a wash with dilute NaOH can be attempted, though this risks hydrolyzing any remaining sulfinyl chloride.

Safety Precautions

  • Thiols: Many thiols are volatile and possess strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents and Reagents: Acetonitrile, pyridine, and dichloromethane are hazardous. Handle with care according to standard laboratory safety procedures.

Conclusion

This application note provides a robust and high-yielding one-pot protocol for the synthesis of sulfinamides from thiols. By leveraging the in situ generation of a sulfinyl chloride intermediate, this method avoids the isolation of sensitive compounds, reduces waste, and shortens overall synthesis time. The procedure is broadly applicable to a range of substrates, making it a valuable tool for researchers in synthetic organic chemistry and drug development.[7][8]

References

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. [Link]

  • Semantic Scholar. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Organic Chemistry Portal. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

  • Borah, A. J., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation of thiols. [Link]

  • ResearchGate. (2025). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]

  • ResearchGate. (2025). Convenient One‐Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid. [Link]

  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • Bolm, C., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. SciSpace. [Link]

  • Maleki, B., et al. (2013). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. ResearchGate. [Link]

  • Das, S., & Saha, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Borah, A. J., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Royal Society of Chemistry. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. [Link]

  • Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]

  • Royal Society of Chemistry. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

  • University of Oxford. (n.d.). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. [Link]

  • ResearchGate. (n.d.). Articles. [Link]

Sources

Application Notes: Propane-1-sulfinyl Chloride in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Sulfinyl Group in Asymmetric Synthesis

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral sulfoxides have emerged as powerful and versatile tools, acting as reliable chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions.[1][2] The sulfinyl group's unique stereoelectronic properties—a stereogenic sulfur atom bearing a lone pair, an oxygen atom, and two different carbon substituents—allow it to effectively differentiate the diastereotopic faces of a nearby reactive center.

Propane-1-sulfinyl chloride (CH₃CH₂CH₂S(O)Cl) is a valuable, albeit less common, member of the alkanesulfinyl chloride family.[3] Like its more famous counterparts, such as p-toluenesulfinyl chloride and tert-butanesulfinyl chloride, it serves as a primary precursor for the installation of the chiral sulfinyl moiety.[4] Its utility lies in its ability to react with chiral alcohols to form diastereomeric sulfinate esters. These esters are the cornerstone of the venerable Andersen synthesis, a robust method for preparing enantiomerically pure sulfoxides.[5] These resulting chiral propyl sulfoxides can then be employed as transient auxiliaries to orchestrate stereoselective transformations in the assembly of complex molecular architectures characteristic of natural products.

This guide provides an in-depth exploration of the application of propane-1-sulfinyl chloride, focusing on the preparation of key chiral building blocks and the strategic considerations for their use in synthesis.

Core Application: The Andersen Synthesis of Enantiopure Propyl Sulfoxides

The most significant application of propane-1-sulfinyl chloride in the context of natural product synthesis is its role as a starting material for enantiopure alkyl aryl or dialkyl sulfoxides. This is classically achieved via the Andersen synthesis, which leverages a chiral alcohol to resolve the racemic sulfinyl chloride.[5][6]

The process unfolds in two key stages:

  • Diastereoselective Esterification: Propane-1-sulfinyl chloride is reacted with a readily available, enantiopure alcohol, most commonly (-)-menthol. This reaction, typically conducted in the presence of a base like pyridine to neutralize the HCl byproduct, yields a pair of diastereomeric menthyl propane-1-sulfinates.[5] The stereocenter on the menthol directs the formation of these diastereomers, which differ only in their configuration at the sulfur atom.

  • Stereospecific Nucleophilic Substitution: The diastereomeric sulfinates, possessing different physical properties, can be separated by fractional crystallization. A purified, single diastereomer is then treated with an organometallic nucleophile, such as a Grignard or organolithium reagent. This substitution reaction proceeds with complete inversion of configuration at the sulfur center, displacing the menthol auxiliary and affording a single enantiomer of the desired sulfoxide in high enantiomeric purity.[1][5]

Strategic Workflow for Chiral Sulfoxide Synthesis

The following diagram illustrates the logical flow from the achiral starting material to an enantiopure sulfoxide, a key chiral building block for synthesis.

G cluster_0 Stage 1: Sulfinate Ester Formation cluster_1 Stage 2: Andersen Synthesis A Propane-1-sulfinyl Chloride (Racemic) C Diastereomeric Mixture of Menthyl Propane-1-sulfinates A->C + Pyridine B (-)-Menthol (Chiral Alcohol) B->C D Separation (Crystallization) C->D E Diastereomerically Pure (S)s-Sulfinate D->E G Enantiopure (R)-Propyl Sulfoxide E->G Stereospecific S_N2 @ Sulfur (Inversion of Configuration) F Organometallic Reagent (e.g., R'-MgBr) F->G

Caption: Workflow for the synthesis of enantiopure propyl sulfoxides.

Application Protocol 1: Preparation and Separation of Diastereomeric Menthyl Propane-1-sulfinates

This protocol details the reaction of propane-1-sulfinyl chloride with (-)-menthol. The causality behind the choice of conditions is critical: the reaction is run at low temperature to minimize side reactions and maximize diastereoselectivity, and pyridine is used as a mild base that is easy to remove during workup.

Materials:

  • Propane-1-sulfinyl chloride

  • (-)-Menthol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether (Et₂O)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M). Add anhydrous pyridine (1.2 eq) to the solution.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Dissolve propane-1-sulfinyl chloride (1.1 eq) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the sulfinyl chloride solution dropwise to the stirred menthol solution over 30 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the reaction to stir at -78 °C for 3 hours. Subsequently, allow the mixture to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crystalline solid or oil, which is the crude mixture of diastereomeric sulfinates.

  • Purification and Separation: The diastereomers are separated by fractional crystallization from a mixed solvent system, typically hexanes or ethanol/water. The progress of the separation can be monitored by ¹H NMR spectroscopy, observing the distinct signals for the protons adjacent to the sulfinyl group for each diastereomer.

Application Protocol 2: Stereospecific Synthesis of Enantiopure (R)-Phenyl Propyl Sulfoxide

This protocol describes the nucleophilic displacement of the menthoxy group with a phenyl group from a Grignard reagent. The reaction's success hinges on the S_N2-type mechanism at the sulfur atom, which ensures a predictable and complete inversion of stereochemistry.[1]

Materials:

  • Diastereomerically pure menthyl (S)s-propane-1-sulfinate (from Protocol 1)

  • Phenylmagnesium bromide (PhMgBr, 3.0 M solution in Et₂O)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified menthyl (S)s-propane-1-sulfinate (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.5 eq) dropwise to the stirred solution. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfinate ester is completely consumed (usually within 1-2 hours).

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiopure (R)-phenyl propyl sulfoxide.

  • Validation: The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis or by measuring its specific rotation and comparing it to literature values.

Quantitative Data Summary

The efficiency of the Andersen synthesis depends on the nucleophile used. The following table provides representative data for the conversion of a diastereopure sulfinate.

Grignard Reagent (R-MgX)Product (Propyl-S(O)-R)Typical YieldExpected Enantiopurity
Phenylmagnesium bromidePhenyl propyl sulfoxide>85%>99% ee
Methylmagnesium iodideMethyl propyl sulfoxide>90%>99% ee
n-Butylmagnesium chloriden-Butyl propyl sulfoxide>80%>99% ee
Vinylmagnesium bromideVinyl propyl sulfoxide>75%>99% ee

Strategic Implementation in Natural Product Synthesis

Once synthesized, enantiopure propyl sulfoxides serve as powerful chiral auxiliaries. For example, an α-lithiated propyl sulfoxide can act as a chiral acyl anion equivalent, adding to aldehydes and ketones in a highly diastereoselective manner to form β-hydroxy sulfoxides. The sulfoxide auxiliary can then be reductively removed under mild conditions (e.g., with Raney Nickel or aluminum amalgam), leaving behind a chiral alcohol.

Logical Pathway for Auxiliary Use

G A Enantiopure Propyl Sulfoxide B Deprotonation (e.g., LDA, -78 °C) A->B C Chiral α-Sulfinyl Carbanion B->C E Diastereoselective C-C Bond Formation C->E D Electrophile (e.g., R-CHO) D->E F β-Hydroxy Sulfoxide (Single Diastereomer) E->F G Auxiliary Removal (e.g., Ra-Ni) F->G H Enantiopure Secondary Alcohol G->H

Caption: Use of a chiral sulfoxide as a removable auxiliary.

This strategy allows for the installation of a new stereocenter with high fidelity, controlled by the stereocenter at the sulfur atom, which was originally established using propane-1-sulfinyl chloride. This approach has been instrumental in the synthesis of numerous complex natural products where precise stereochemical control is essential.[1][4]

Conclusion

Propane-1-sulfinyl chloride is a potent reagent for the asymmetric synthesis of chiral building blocks crucial for natural product synthesis. Through its conversion to diastereomeric sulfinate esters and subsequent stereospecific transformation via the Andersen synthesis, it provides reliable access to enantiopure propyl sulfoxides. These compounds are not merely products but key intermediates that function as effective chiral auxiliaries, enabling chemists to navigate the complexities of stereocontrolled synthesis with precision and confidence. The protocols and strategies outlined herein provide a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.

References

  • Synthesis of chiral sulfinate esters by asymmetric condensation - PMC - NIH. (n.d.).
  • Application of chiral sulfoxides in asymmetric synthesis - MedCrave Group. (2018, March 29).
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. (2020, April 29).
  • Synthesis of chiral sulfinate esters by asymmetric condensation - Nanyang Technological University. (2022, February 14).
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - NIH. (n.d.).
  • Sulfinyl halide - Wikipedia. (n.d.).
  • Ellman's Sulfinamides - Sigma-Aldrich. (n.d.).
  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY - Illinois Chemistry. (2008, April 24).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • 1 Asymmetric Synthesis of Chiral Sulfoxides - Wiley-VCH. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Propane-1-Sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PSC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Last Updated: February 18, 2026

Executive Summary & Molecule Profile

Propane-1-sulfinyl chloride (


) is a highly reactive, moisture-sensitive electrophile commonly used as an intermediate in the synthesis of sulfinamides, sulfoxides, and thiosulfinates.[1]

Unlike its oxidized counterpart (propane-1-sulfonyl chloride), the sulfinyl chloride is thermally unstable and prone to disproportionation and hydrolysis. Successful purification requires strict adherence to vacuum protocols and inert atmosphere handling.

Physicochemical Profile
PropertyValueNotes
Formula

Molecular Weight 126.61 g/mol
Boiling Point 35 °C @ 0.375 mmHg Critical Parameter [1]
Appearance Pale yellow oilDarkens upon decomposition
Stability LowDecomposes >50°C; Hydrolyzes instantly in moist air

Core Purification Protocol: High-Vacuum Fractional Distillation

Direct Answer: The only reliable method to purify crude propane-1-sulfinyl chloride is high-vacuum fractional distillation . Chromatographic methods (silica/alumina) are generally unsuitable due to the compound's hydrolytic instability and reactivity with surface hydroxyl groups.

Step-by-Step Methodology

Prerequisites:

  • Vacuum System: Capable of maintaining stable pressure < 1 mmHg (ideally 0.1–0.5 mmHg).

  • Glassware: Flame-dried, argon-purged short-path distillation head (Vigreux column optional but recommended for removing solvent).

  • Cooling: Condenser coolant set to -10 °C to -20 °C.

Protocol:

  • Solvent Removal: Remove the reaction solvent (typically

    
    ) using a rotary evaporator at 0 °C  (bath temperature) under reduced pressure. Do not heat the bath above 20 °C.
    
  • Transfer: Quickly transfer the yellow oily residue to the distillation flask under an argon blanket.

  • Degassing: Stir the residue under high vacuum (without heat) for 10 minutes to remove volatile byproducts (HCl, acetyl chloride).

  • Distillation:

    • Slowly raise the oil bath temperature.

    • Target: The product boils at ~35 °C at 0.375 mmHg [1].

    • Caution: Keep the pot temperature below 50 °C to prevent thermal elimination of HCl, which leads to the formation of propanethial-S-oxide (lachrymator) and dipropyl thiosulfonate [1].

  • Collection: Discard the initial "forerun" (often residual acetyl chloride or solvent). Collect the main fraction which should be a clear, pale yellow oil.

  • Storage: Immediately seal under argon and store at -20 °C.

Troubleshooting Guide (Q&A)

Category A: Thermal Instability & Decomposition

Q: The liquid in the distillation pot is turning dark orange/brown and smoking. What is happening? A: This indicates thermal decomposition . Propane-1-sulfinyl chloride is thermally labile. If the pot temperature exceeds 50–60 °C, it eliminates HCl to form propanethial-S-oxide (the onion lachrymator) and eventually polymerizes or disproportionates into thiosulfonates [1].

  • Fix: Lower your vacuum pressure immediately to allow distillation at a lower temperature. If your pump cannot achieve <1 mmHg, do not attempt distillation; use the crude material directly for the next step if purity permits.

Q: I see a white solid forming in the condenser or receiving flask. A: This is likely propane-1-sulfinic acid , formed by moisture ingress.

  • Fix: Your system is not air-tight. Re-grease all joints, ensure a positive flow of argon when swapping flasks, and dry all glassware in an oven (>120 °C) prior to assembly.

Category B: Impurity Management

Q: My NMR shows a triplet at ~3.6 ppm and the boiling point is higher than expected (~78 °C @ 15 mmHg). A: You have isolated propane-1-sulfonyl chloride (


), not the sulfinyl chloride.
  • Cause: Over-oxidation during synthesis (e.g., excess

    
     or lack of temperature control).
    
  • Resolution: Sulfonyl chlorides are much more stable and have higher boiling points [2]. They cannot be "converted" back. You must discard and restart the synthesis, ensuring strict stoichiometry of the chlorinating agent (e.g.,

    
     or 
    
    
    
    ) and maintaining reaction temps at -10 °C [1].

Q: Can I wash the crude mixture with water or bicarbonate to remove impurities? A: ABSOLUTELY NOT.

  • Reason: Sulfinyl chlorides hydrolyze violently with water to form sulfinic acids and HCl. Any aqueous wash will destroy your product.

  • Alternative: If you have acidic impurities (HCl), use a high-vacuum degas step (pump down for 1 hour at 0 °C) or include a trap with solid

    
     in the vacuum line (not in the flask) to neutralize fumes.
    

Decision Logic: Purification Strategy

The following diagram outlines the decision process for handling the crude reaction mixture.

PurificationStrategy Start Crude Propane-1-sulfinyl Chloride (in DCM/Solvent) SolventRemoval Remove Solvent (Rotovap @ 0°C, Vacuum) Start->SolventRemoval CheckPurity 1H NMR Analysis SolventRemoval->CheckPurity Decision1 Is Purity >90%? CheckPurity->Decision1 DirectUse Use Crude Immediately (Store @ -20°C) Decision1->DirectUse Yes Distillation High Vacuum Distillation (< 1 mmHg) Decision1->Distillation No MonitorTemp Monitor Pot Temp (Must stay < 50°C) Distillation->MonitorTemp Success Pure Fraction (bp 35°C @ 0.375 mmHg) MonitorTemp->Success Stable Vacuum Fail Decomposition/Polymerization (Dark residue) MonitorTemp->Fail Leak / High Temp

Figure 1: Decision logic for the purification of labile sulfinyl chlorides.

Synthesis Optimization (Prevention is Better than Cure)

Since purification is difficult, optimizing the upstream synthesis is critical. The most common route involves the oxidative chlorination of dipropyl disulfide.

Optimized Reaction Conditions [1]:

  • Reagents: Dipropyl disulfide (1.0 equiv), Acetic Anhydride (2.0 equiv), Sulfuryl Chloride (

    
    , 3.3 equiv).
    
  • Temperature: Maintain -10 °C to 5 °C .

  • Key Insight: Acetic anhydride acts as an oxygen acceptor/scavenger to facilitate the cleavage. Adding

    
     too fast causes exotherms that lead to sulfonyl chloride (
    
    
    
    ) formation.

References

  • Unexpected Formation and Characterization of 1-(Alkylsulfonyl)alkyl Alkanethiosulfonates via Elimination of Alkanesulfinyl Chlorides. Journal of Agricultural and Food Chemistry, 2015.[2] Source: (Provides the specific boiling point, synthesis protocol, and decomposition data for propane-1-sulfinyl chloride).

  • 1-Propanesulfonyl chloride Product Data. Sigma-Aldrich / Merck. Source: (Used to verify the properties of the oxidized impurity, sulfonyl chloride, to distinguish it from the target sulfinyl chloride).

Sources

managing decomposition of propane-1-sulfinyl chloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PSC-STAB-001
Subject: Stabilization, Handling, and Reaction Optimization of Propane-1-sulfinyl Chloride ( )[1]

Introduction: The "Invisible" Decomposition

Welcome to the Technical Support Center. You are likely here because your reaction turned yellow/orange, your yield is inexplicable low, or your NMR shows a complex mixture of disulfides and alkyl chlorides.

Propane-1-sulfinyl chloride is deceptively unstable.[1] Unlike its oxidized cousin (propanesulfonyl chloride), the sulfinyl variant possesses a highly electrophilic sulfur atom (


) and an acidic 

-proton. This creates a "perfect storm" for three distinct decomposition pathways:
  • Thermal Extrusion: Loss of

    
     to form propyl chloride.[1]
    
  • Hydrolytic Disproportionation: Moisture-induced collapse into thiosulfonates.[1]

  • Base-Catalyzed Elimination: The "Schotten-Baumann Trap" leading to sulfines.[1]

This guide provides the protocols required to navigate these instability vectors.

Module 1: Storage & Handling (The First Line of Defense)

The Golden Rule: Propane-1-sulfinyl chloride is not a shelf-stable reagent.[1] It should ideally be prepared in situ or used within 24 hours of isolation.

Critical Storage Parameters
ParameterSpecificationReason for Failure
Temperature -20°C to -78°C Above 0°C, thermal extrusion of

accelerates (1st order kinetics).[1]
Atmosphere Argon (Strict)

is acceptable, but Argon is heavier and better protects the liquid surface from moisture.
Container Schlenk/Teflon Glass surfaces with residual basicity (silanols) can catalyze decomposition. Silylate glassware if possible.[1]
Solvent DCM / Et₂O Avoid THF if possible (peroxides oxidize

to

). NEVER store in DMF/DMSO.
Visualizing the Stability Logic

StorageLogic Start Reagent Status TempCheck Is Temp > 0°C? Start->TempCheck MoistureCheck Atmosphere Exposure? TempCheck->MoistureCheck No Decomp1 Thermal Extrusion (Forms Propyl Chloride + SO2) TempCheck->Decomp1 Yes Decomp2 Hydrolysis -> Disproportionation (Forms Thiosulfonates) MoistureCheck->Decomp2 Yes Safe Stable for <24h (Proceed to Reaction) MoistureCheck->Safe Dry/Inert

Figure 1: Decision tree for assessing reagent integrity prior to use.

Module 2: Reaction Optimization (The "Schotten-Baumann" Trap)

The most common failure mode occurs during coupling (e.g., sulfinamide synthesis). Researchers often treat sulfinyl chlorides like acid chlorides, adding triethylamine (


) at room temperature. This is fatal. 
The Mechanism of Failure: Sulfine Formation

Propane-1-sulfinyl chloride has acidic


-protons (

).[1]
  • Scenario: Strong base + Room Temp.[1]

  • Result:

    
    -like elimination of 
    
    
    
    occurs, generating propanethial-S-oxide (a sulfine) .[1]
  • Symptom: The solution turns vibrant yellow/orange (sulfines are chromophores) and yield drops.

Protocol: The "Cryogenic Inverse Addition"

To avoid elimination, you must ensure the amine nucleophile attacks the sulfur faster than the base deprotonates the


-carbon.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) and Base (Hunig’s base or Pyridine, 1.1 equiv) in anhydrous DCM. Cool to -78°C .[1]

  • Reagent Handling: Dilute propane-1-sulfinyl chloride in DCM (pre-cooled to -20°C).

  • The Addition: Add the sulfinyl chloride solution to the amine dropwise over 30 minutes.

    • Why? Keeps the concentration of electrophile low, favoring substitution over elimination.

  • The Quench: Allow to warm only to 0°C. Quench immediately with saturated

    
     or dilute 
    
    
    
    (if product is acid stable).
Decomposition Pathways Diagram

ReactionPathways cluster_Decomp Decomposition Modes Reagent Propane-1-sulfinyl Chloride Sulfine Sulfine Formation (Yellow Color) Reagent->Sulfine Base, >0°C (Alpha-Elimination) Extrusion Pr-Cl + SO2 (Gas Evolution) Reagent->Extrusion Heat (>25°C) Hydrolysis Sulfinic Acid -> Thiosulfonate (Disproportionation) Reagent->Hydrolysis Water Product Desired Sulfinamide/Ester Reagent->Product Nu-H, -78°C (Kinetic Control)

Figure 2: Competing reaction pathways.[1] Note that base-mediated elimination is the primary competitor to nucleophilic attack.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned bright yellow/orange upon adding the base. What happened?

Diagnosis: You formed a Sulfine (Propanethial-S-oxide).[1] Cause: The base deprotonated the


-carbon before the nucleophile could attack the sulfur.[1] This is common with triethylamine (

) at room temperature. Fix: Switch to a less basic scavenger (Pyridine) or a bulkier base (Hunig's Base). Crucially, lower the temperature to -78°C during addition.
Q2: I see gas evolution even though my system is dry.

Diagnosis: Thermal extrusion of


.
Cause:  The internal temperature of the reaction rose too high (exotherm). Alkanesulfinyl chlorides are prone to losing 

to form alkyl chlorides.[1] Fix: Increase dilution (solvent volume) to act as a heat sink. Ensure addition rate is slow enough to maintain internal temp below -10°C.
Q3: Can I purify propane-1-sulfinyl chloride by distillation?

Answer: High Risk. While technically possible under high vacuum, the heat required often triggers the


 extrusion chain reaction.[1]
Recommendation:  Use the "Oxidative Chlorination" method (Thiol + 

or NCS) and use the crude mixture immediately after concentrating in vacuo at low temperature (<20°C).
Q4: The NMR of my product shows a doubling of peaks.

Diagnosis: Diastereomers. Explanation: The sulfinyl group is a chiral center (


 has a lone pair).[2] If your nucleophile is also chiral (e.g., an amino acid or chiral amine), you will form diastereomers. Even with achiral nucleophiles, the sulfur center makes the 

-protons of the propyl chain diastereotopic (chemically non-equivalent).[1]

References

  • Drabowicz, J., & Mikołajczyk, M. (1980). Sulfinyl Chlorides: Synthesis and Reactivity. Organic Preparations and Procedures International, 14(1-2), 45-89.[1]

  • Yang, Z., Zhou, B., & Xu, J. (2014).[3][4] Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Synthesis, 46(02), 225-229.[1][3][4][5] (Note: Discusses the oxidative stability and handling of sulfur-chloride species).

  • Corey, E. J., & Durst, T. (1966). Reaction of sulfinyl chlorides with amines. Journal of the American Chemical Society, 88(23), 5656–5657. (Foundational work on sulfinamide synthesis and stability).

  • Braverman, S. (1991). Rearrangements involving sulfinyl chlorides. The Chemistry of Sulphinic Acids, Esters and their Derivatives, Patai's Chemistry of Functional Groups. (Authoritative text on the thermal extrusion of SO2).

Sources

Technical Support Center: Optimizing Reaction Yield for Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of sulfoxide synthesis. As researchers and professionals in drug development, we understand that the selective oxidation of a sulfide to a sulfoxide is a critical, yet often challenging, transformation. The propensity for over-oxidation to the corresponding sulfone, coupled with substrate-specific sensitivities, demands a carefully considered experimental design.[1][2]

This guide is structured to move beyond simple protocol recitation. It is designed as a dynamic troubleshooting resource in a question-and-answer format to directly address the specific, practical issues encountered at the bench. Here, we will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating and robust system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My primary issue is over-oxidation. I'm isolating significant amounts of the sulfone byproduct, which is lowering my sulfoxide yield. What are the key parameters to control?

This is the most common challenge in sulfoxide synthesis.[1][2][3] The oxidation of a sulfoxide to a sulfone is often kinetically facile, sometimes even faster than the initial oxidation of the sulfide, depending on the substrate and conditions. Here’s a multi-faceted approach to suppress this unwanted second oxidation:

  • Stoichiometry is Paramount: The most direct way to prevent over-oxidation is to precisely control the amount of oxidant. A slight excess (typically 1.05-1.2 equivalents) is often used to drive the initial oxidation to completion, but a larger excess will almost certainly lead to sulfone formation.[1][4]

  • Mode of Addition: Instead of adding the sulfide to a solution of the oxidant, always add the oxidant solution slowly and portion-wise to the sulfide solution.[1] This maintains a low instantaneous concentration of the oxidant in the reaction mixture, favoring the initial, faster oxidation of the sulfide over the subsequent oxidation of the sulfoxide.

  • Temperature Control: Many oxidation reactions are exothermic. Running the reaction at a reduced temperature (e.g., 0 °C or even -78 °C) is crucial.[5] Lower temperatures decrease the rate of both oxidation steps, but often have a more pronounced effect on the slower, second oxidation to the sulfone, thereby increasing selectivity for the sulfoxide.

  • Careful Monitoring: Follow the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the starting sulfide has been consumed to prevent the buildup of the sulfone byproduct over time.

Q2: I'm seeing incomplete conversion of my starting sulfide, even after extended reaction times. How can I drive the reaction to completion without promoting over-oxidation?

Low conversion is a frustrating issue that points to insufficient reactivity in your system. Before simply adding more oxidant, which risks over-oxidation, consider these factors:

  • Activate Your Oxidant: Some oxidants, like hydrogen peroxide (H₂O₂), benefit from a catalyst to increase their electrophilicity.[6][7][8] Using H₂O₂ in glacial acetic acid can form peracetic acid in situ, a more potent oxidant.[6] Alternatively, metal catalysts (e.g., those based on Molybdenum, Vanadium, or Rhenium) can be employed to achieve high conversion under mild conditions.[9][10][11]

  • Solvent Choice: The reaction solvent can significantly influence reaction rates. For instance, some oxidations with Oxone show enhanced rates and selectivity when run in polar protic solvents like ethanol or methanol.[12] Ensure your starting material and reagents are well-solubilized.

  • pH Adjustment: The pH of the reaction medium can be critical. For example, some metal-catalyzed oxidations with H₂O₂ are more efficient under slightly acidic conditions, which can be achieved with catalysts like p-Toluenesulfonic acid (p-TsOH).[7]

Q3: My substrate contains other sensitive functional groups (e.g., alcohols, alkenes). How can I selectively oxidize the sulfide?

Chemoselectivity is a significant challenge. The key is to choose an oxidant and conditions that are highly specific for the sulfur atom.

  • Hypervalent Iodine Reagents: Reagents like o-Iodoxybenzoic acid (IBX) are known for their mildness and high chemoselectivity.[3][13] A system of IBX with a catalytic amount of tetraethylammonium bromide (TEAB) is particularly effective for oxidizing sulfides to sulfoxides without affecting alcohols or other sensitive groups.[13]

  • Metal-Salen Catalysts: Certain metal-salen complexes have been designed to be highly selective catalysts for sulfoxidation, showing excellent functional group tolerance.[14]

  • Hydrogen Peroxide with Specific Catalysts: While H₂O₂ can be a strong oxidant, its selectivity can be tuned with the right catalyst. For example, Methyltrioxorhenium (MTO) catalyzed oxidations can be highly selective for sulfur, even in the presence of carbon-carbon double bonds.[10]

Q4: Purification of my sulfoxide is difficult due to its similar polarity to the starting sulfide and the sulfone byproduct. What are some effective purification strategies?

Chromatographic separation of a sulfide, sulfoxide, and sulfone can indeed be challenging.

  • Column Chromatography Optimization: Often, a mixture of hexanes and ethyl acetate is used. A shallow gradient can improve separation. If co-elution is a problem, consider switching to a different solvent system, such as dichloromethane and methanol.

  • Recrystallization: If your sulfoxide is a solid, recrystallization can be a highly effective method for purification, assuming a suitable solvent can be found.[15]

  • Oxidative Workup for Sulfide Removal: If the main impurity is the starting sulfide, you can intentionally add a small amount of additional oxidant to the crude mixture to convert the remaining sulfide to the sulfoxide (or even the sulfone). This leaves you with only the sulfoxide and sulfone, which can sometimes be easier to separate.

  • Reductive Workup for Sulfone Removal: While less common, if the sulfone is the major impurity and the sulfoxide is sensitive to further oxidation, a selective reduction of the sulfone is not typically feasible without also reducing the sulfoxide.

  • Alternative Chromatography: For particularly difficult separations, consider less conventional techniques like reverse-phase chromatography, which separates compounds based on different principles than normal-phase silica gel chromatography.[15]

Comparative Analysis of Common Oxidizing Agents

The choice of oxidizing agent is critical and depends on the substrate, desired selectivity, and available resources. The table below provides a comparative overview of commonly used oxidants.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesReference(s)
Hydrogen Peroxide (H₂O₂) Catalytic acid (e.g., AcOH, p-TsOH) or metal catalyst; Room temp.Inexpensive, "green" (byproduct is water), high atom economy.Can be slow without a catalyst; risk of over-oxidation with excess.[6],[7]
m-CPBA CH₂Cl₂ or CHCl₃; 0 °C to room temp.Highly effective, predictable stoichiometry, readily available.Byproduct (m-CBA) must be removed by washing; can be thermally unstable.[16],[17],[18]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) EtOH for sulfoxide, H₂O for sulfone; Room temp.Stable solid, environmentally benign, solvent-dependent selectivity.Heterogeneous reaction can sometimes be slow; requires aqueous workup.[12],[19],[4]
IBX/TEAB CHCl₃/H₂O; Room temp.Highly chemoselective, no over-oxidation, mild conditions.IBX is insoluble in many organic solvents, can be explosive under impact/heat.[3],[13]

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway for sulfoxide synthesis and the common side reaction leading to the sulfone byproduct. Understanding this relationship is key to troubleshooting and optimization.

Sulfide_Oxidation cluster_main Reaction Pathway cluster_control Control Factors Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Desired Product) Sulfide->Sulfoxide Desired Oxidation (k1) Sulfone Sulfone (Byproduct) Sulfoxide->Sulfone Over-oxidation (k2) Oxidant Oxidant (e.g., m-CPBA, H₂O₂) Oxidant->Sulfide Oxidant->Sulfoxide Control • Precise Stoichiometry • Low Temperature • Slow Addition of Oxidant • Careful Monitoring

Caption: Workflow for selective sulfide oxidation and key control parameters.

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide using m-CPBA

This protocol details a standard procedure for the selective oxidation of a common sulfide substrate.[4][16][18]

Materials:

  • Thioanisole (1.0 mmol, 124 mg, 117 µL)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.1 mmol, 247 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.0 mmol). Dissolve the sulfide in 10 mL of anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (1.1 mmol) in 10 mL of anhydrous dichloromethane.

  • Slow Addition: Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred sulfide solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) every 15 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting sulfide is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct), and then with 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl phenyl sulfoxide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

References

  • Vertex AI Search. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311. Retrieved February 18, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sahu, S. C. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Environmental Science and Health, Part C, 20(1), 61-76.
  • Rostami, A., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides using H2O2 Catalyzed by p-Toluenesulfonic Acid (p-TsOH) under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(7), 834-839.
  • Unknown. (n.d.). Chemoselective Oxidation of Sulfides by Simple Metal-salen Catalyst.
  • Reddy, T. S., & Kumar, V. P. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(5), 2844-2848. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved February 18, 2026, from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved February 18, 2026, from [Link]

  • Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(45), 29631-29639. Retrieved February 18, 2026, from [Link]

  • Frontiers. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Retrieved February 18, 2026, from [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Retrieved February 18, 2026, from [Link]

  • Ali, H., & Bohnert, G. (1998). Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (MMPP) On Silica Gel Support in Methylene Chloride. Synthetic Communications, 28(16), 2983-2990.
  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved February 18, 2026, from [Link]

  • Unknown. (2005). Chemoselective Oxidation of Sulfides to Sulfoxides Using N-t-Butyl-N-chlorocyanamide.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved February 18, 2026, from [Link]

  • Kumar, A., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 27105-27113. Retrieved February 18, 2026, from [Link]

  • Akula, M. R., & Kabalka, G. W. (2003). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst. The Journal of Organic Chemistry, 68(15), 6014-6016. Retrieved February 18, 2026, from [Link]

  • Kropp, P. J., et al. (2000). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE. Journal of the American Chemical Society, 122(18), 4346-4353. Retrieved February 18, 2026, from [Link]

  • Yamazaki, S. (1999). Selective Synthesis of Sulfoxides and Sulfones by Methyltrioxorhenium- Catalyzed Oxidation of Sulfides with Hydrogen Peroxide. Bulletin of the Chemical Society of Japan, 72(12), 2955-2959. Retrieved February 18, 2026, from [Link]

  • Pescatori, L., et al. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(10), 4350-4359. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025). SULFOXIDES AND SULFONES: REVIEW. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved February 18, 2026, from [Link]

  • Tong, R. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • Wikipedia. (n.d.). Sulfoxide. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Retrieved February 18, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides: Application to the Preparation of Glycosyl Sulfoxides. Retrieved February 18, 2026, from [Link]

  • Grynkiewicz, G., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(25), 8963. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Process for the formation and purification of aromatic sulfones.
  • National Institutes of Health. (n.d.). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing sulfone or sulfoxide compound.

Sources

work-up procedures for reactions with sulfonyl chlorides

[1][2]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting & Optimization of Sulfonyl Chloride (

1

Critical First Steps: The "Triage" Phase

Reactions involving sulfonyl chlorides are a race against hydrolysis. The moment you expose the reaction to atmospheric moisture or aqueous work-up conditions, your reagent competes between forming the desired sulfonamide/ester and degrading into a water-soluble sulfonic acid.

FAQ: How do I safely kill excess sulfonyl chloride?

A: You must quench the excess reagent before attempting phase separation. Unquenched sulfonyl chloride can carry over into the organic layer, slowly hydrolyzing later to acidify your product and cause degradation (especially with acid-sensitive sulfonate esters).[1]

The Protocol:

  • Cool Down: Place the reaction vessel in an ice bath (

    
    ). The hydrolysis of 
    
    
    is exothermic.[1]
  • Select Quench Agent:

    • Standard (Robust Products): Add Saturated

      
        slowly. Stir vigorously for 15–30 minutes.
      
      • Why: The base neutralizes the

        
         and sulfonic acid generated, driving the hydrolysis to completion.
        
    • Nucleophilic Quench (High Throughput/Difficult Separations): Add a sacrificial amine (e.g., N,N-dimethylethylenediamine or morpholine ).[1]

      • Why: This converts the excess chloride into a highly polar, acid-soluble sulfonamide that is easily washed away with dilute acid, unlike the lipophilic sulfonyl chloride which might smear during chromatography.[1]

Quench MethodTarget ScenarioProsCons
Water /

Standard synthesisCheap, simple.[1][2]Slow for hindered substrates; generates gas (

).[1]
Sacrificial Amine Complex mixturesRapid; converts lipophilic

to polar byproduct.[1]
Requires acidic wash to remove the sacrificial sulfonamide.
Scavenger Resin Parallel medicinal chemistryFiltration only; no extraction needed.Expensive; slower kinetics (heterogeneous).

Decontamination: Removing Pyridine & Bases

Issue: "My NMR shows distinct peaks at 7.2, 7.6, and 8.6 ppm. The pyridine won't leave."

Diagnosis: Pyridine (and triethylamine) are frequently used as acid scavengers. Pyridine is particularly troublesome because it is miscible with organic solvents and has a high boiling point (

1
The Solution: The Copper Sulfate Complexation

Do not rely solely on evaporation. Use chemistry to sequester the base.[3][4]

Protocol:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .[5]

  • Wash the organic layer 3 times with 10% aqueous Copper(II) Sulfate (

    
    ) .[1]
    
  • Visual Indicator: The light blue

    
     solution will turn deep blue/purple  as it complexes with pyridine.[5]
    
    • Mechanism:[6][7]

      
       (Water Soluble Complex).[1]
      
  • Continue washing until the aqueous layer remains light blue.

  • Follow with a water wash to remove residual copper salts.

Alternative (Acid Stable Products Only): Wash with 1M HCl . This protonates pyridine (

11

Troubleshooting Flowchart

Use this decision matrix to determine the optimal work-up path for your specific substrate.

WorkupLogicStartReaction Complete(Excess R-SO2Cl present)QuenchQuench: Sat. NaHCO3(Stir 20 min)Start->QuenchBaseCheckWas Pyridine/Base used?Quench->BaseCheckAcidSensitiveIs Product Acid Sensitive?BaseCheck->AcidSensitiveYesBrineFinal Wash: BrineDry over Na2SO4BaseCheck->BrineNoCuWashWash: 10% CuSO4 (x3)(Until stays light blue)AcidSensitive->CuWashYes (Avoid Acid)AcidWashWash: 1M HCl (x2)AcidSensitive->AcidWashNo (Robust)CuWash->BrineAcidWash->Brine

Caption: Logic flow for selecting the correct wash based on product stability and reagents used.

Advanced Recovery: The "Oiling Out" Phenomenon

Issue: "My sulfonamide is supposed to be a solid, but it's a sticky oil at the bottom of the flask."

Diagnosis: Sulfonamides often "oil out" during recrystallization because their melting points are depressed by impurities, or the solvent system is too polar/non-polar.

Optimization Procedure: The "Cloud Point" Method
  • Solvent Choice: Sulfonamides crystallize well from EtOH/Water or iPrOH/Water mixtures.

  • Dissolve the crude oil in the minimum amount of hot Ethanol (

    
    ).[1]
    
  • Add hot water dropwise until the solution becomes just slightly turbid (cloudy).

  • Add one drop of hot Ethanol to clear the solution.

  • Slow Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not shock-cool in ice yet.

  • Seeding: If oil droplets form, scratch the inner glass surface with a spatula or add a seed crystal.

  • Once solid forms, move to an ice bath for 30 minutes before filtration.

Mechanism of Failure: Hydrolysis

Understanding why yields drop is crucial. The sulfonyl chloride is an electrophile that reacts with nucleophiles (amines/alcohols). However, water is also a nucleophile.

HydrolysisRSO2ClSulfonyl Chloride(R-SO2Cl)IntermediateTetrahedralIntermediateRSO2Cl->IntermediateWaterH2O(Moisture/Workup)Water->IntermediateSlow (Unless Base Present)AmineR'-NH2(Reagent)Amine->IntermediateFastSulfonamideSulfonamide(Product)Intermediate->Sulfonamide- HClSulfonicAcidSulfonic Acid(Water Soluble Byproduct)Intermediate->SulfonicAcidHydrolysis

Caption: Competitive pathways. High pH and heat accelerate the red path (Hydrolysis), leading to yield loss in the aqueous layer.[1]

Key Takeaway: If your yield is low, check the aqueous layer of your extraction.[8] Sulfonic acids (

11

References

  • Rochester University. Not Voodoo: Work-up and Purification - Removing Pyridine.[1] (Accessed 2024). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Sulfonyl Chlorides. Org.[5][6][9] Syn. Coll. Vol. 10, p.207. [Link]

  • Chemistry LibreTexts. Purification of Sulfanilamide by Crystallization. [Link]

Technical Support Center: Stereochemical Control in Sulfinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for stereochemical control in sulfinyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile and stereochemically rich transformation. The following question-and-answer format addresses common challenges and provides insights into the mechanistic nuances that govern the stereochemical outcome of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the stereochemical outcome of the reaction between an alcohol and a sulfinyl chloride?

The reaction of an alcohol with a sulfinyl chloride to form a sulfinate ester involves the formation of a new stereocenter at the sulfur atom. The stereochemical outcome—whether you achieve retention or inversion of configuration at a pre-existing stereocenter, or which diastereomer or enantiomer is formed—is critically dependent on the reaction mechanism, which is, in turn, heavily influenced by the choice of base.

Two primary mechanistic pathways are generally considered:

  • SNi-like (Retention of Configuration): In the absence of a base or in the presence of a non-nucleophilic base in a non-polar solvent, the reaction can proceed through an internal return mechanism. The alcohol attacks the sulfinyl chloride, and the resulting intermediate collapses with the chloride ion being delivered from the same face, leading to retention of configuration at the carbon atom if it is chiral.

  • SN2-like (Inversion of Configuration): The addition of a nucleophilic base, such as pyridine, can alter the mechanism to an SN2-like pathway. The base can either activate the sulfinyl chloride or the intermediate chlorosulfite ester, making it a better leaving group. A free chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbon atom from the backside and leading to inversion of configuration.[1][2]

The choice of base is therefore not a trivial matter of acid scavenging; it is a critical determinant of the reaction's stereochemical course.

Q2: How does the choice of an achiral base (e.g., pyridine vs. triethylamine vs. Hünig's base) affect the diastereoselectivity of the reaction with a chiral alcohol, such as in the Andersen synthesis?

In the Andersen synthesis, a chiral alcohol like (-)-menthol is reacted with a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) to form a diastereomeric mixture of sulfinate esters.[3] The choice of an achiral tertiary amine base can significantly influence the diastereomeric ratio (d.r.) of the product. This is due to the base's role in the transition state of the reaction.

  • Pyridine: As a relatively small and nucleophilic base, pyridine can actively participate in the reaction, potentially forming a sulfinylpyridinium intermediate. This can lead to a more ordered transition state, influencing which face of the sulfinyl chloride is attacked by the chiral alcohol. In many cases, pyridine provides good diastereoselectivity.[4]

  • Triethylamine (TEA): TEA is more sterically hindered and less nucleophilic than pyridine. Its primary role is often as an acid scavenger. While effective in promoting the reaction, the transition state may be less ordered compared to when pyridine is used, which can sometimes result in lower diastereoselectivity.

  • Hünig's Base (Diisopropylethylamine, DIPEA): DIPEA is a highly hindered, non-nucleophilic base. Its bulkiness prevents it from attacking the sulfinyl chloride directly. It acts almost exclusively as a proton scavenger. The use of a highly hindered base can sometimes lead to different diastereoselectivity compared to less hindered bases by altering the steric environment of the transition state.

The optimal base for achieving the desired diastereomer in high excess often needs to be determined empirically for a specific combination of chiral alcohol and sulfinyl chloride.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in an Andersen-Type Synthesis

Symptoms: You are reacting a chiral alcohol with a sulfinyl chloride in the presence of a base like pyridine, but you are obtaining a nearly 1:1 mixture of diastereomers, or a low diastereomeric ratio.

Potential Causes and Solutions:

  • Racemization of the Sulfinyl Chloride: Sulfinyl chlorides can be prone to racemization at the sulfur stereocenter, especially in the presence of nucleophiles or acids.[5][6]

    • Solution: Use freshly prepared or purified sulfinyl chloride. Ensure your reaction conditions are strictly anhydrous and that the base is added to the alcohol before the sulfinyl chloride to minimize exposure of the sulfinyl chloride to the base alone.

  • Suboptimal Base: The chosen base may not be providing sufficient stereochemical control for your specific substrate.

    • Solution: Screen different achiral bases. If you are using pyridine, try a more hindered base like 2,6-lutidine or a less nucleophilic one like proton sponge. Conversely, if you are using a hindered base, a less hindered one like pyridine might offer better results.

  • Reaction Temperature: The reaction temperature can influence the diastereoselectivity. Higher temperatures can lead to lower selectivity.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can help to favor the transition state leading to the desired diastereomer.

  • Solvent Effects: The polarity of the solvent can affect the transition state geometry and thus the diastereoselectivity.

    • Solution: Experiment with different aprotic solvents of varying polarity, such as dichloromethane, diethyl ether, or toluene.

Problem 2: Low Enantioselectivity in a Chiral Base-Catalyzed Reaction

Symptoms: You are using a chiral base, such as a Cinchona alkaloid (e.g., quinidine or quinine), to catalyze the reaction of an achiral alcohol with a racemic sulfinyl chloride, but the enantiomeric excess (ee) of the product is low.

Potential Causes and Solutions:

  • Inefficient Dynamic Kinetic Resolution (DKR): The success of this reaction relies on a rapid racemization of the starting sulfinyl chloride relative to the rate of reaction of one enantiomer with the alcohol-chiral base complex.[7][8] If racemization is slow, you will observe a kinetic resolution with a maximum yield of 50% for one enantiomer.

    • Solution: The addition of a "proton sponge" (a non-nucleophilic, strong base) can sometimes facilitate the racemization of the sulfinyl chloride.[5] Also, ensure the reaction is run for a sufficient amount of time to allow for complete DKR.

  • Incorrect Chiral Base or Catalyst Loading: The choice between pseudoenantiomeric Cinchona alkaloids (e.g., quinidine vs. quinine) will determine which enantiomer of the product is formed.[3][5] The catalyst loading is also critical.

    • Solution: Ensure you are using the correct alkaloid to obtain the desired product enantiomer. Optimize the catalyst loading; typically, 5-20 mol% is used. Too little catalyst will result in a slow reaction and potentially poor selectivity, while too much is unnecessary and can complicate purification.

  • Presence of Protic Impurities: Water or other protic impurities can react with the sulfinyl chloride, consuming the reagent and potentially interfering with the catalytic cycle.

    • Solution: Use anhydrous solvents and reagents. Dry the alcohol and the chiral base before use.

  • Substrate Mismatch: The chiral base may not be a good match for the specific sulfinyl chloride and alcohol being used.

    • Solution: If possible, try a different Cinchona alkaloid derivative or a different class of chiral catalyst.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate (Andersen Synthesis)

This protocol is adapted from established procedures for the Andersen synthesis.[4][9]

Materials:

  • p-Toluenesulfinyl chloride

  • (-)-Menthol

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Dissolve p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the sulfinyl chloride solution dropwise to the stirred alcohol-pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2 hours.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by crystallization from a suitable solvent (e.g., hexane or ethanol) to afford the desired (S)-sulfur diastereomer as a crystalline solid.

Protocol 2: Enantioselective Synthesis of a Sulfinate Ester Using a Chiral Base

This is a general protocol for the enantioselective synthesis of sulfinate esters using a Cinchona alkaloid catalyst.[3][7][8]

Materials:

  • Racemic arenesulfinyl chloride

  • Achiral alcohol (e.g., benzyl alcohol)

  • Quinidine (or Quinine)

  • Proton Sponge (e.g., 1,8-bis(dimethylamino)naphthalene)

  • Anhydrous solvent (e.g., cyclopentyl methyl ether or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the achiral alcohol (1.0 eq), quinidine (0.1 eq), and Proton Sponge (1.1 eq).

  • Dissolve the components in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • In a separate flask, dissolve the racemic arenesulfinyl chloride (1.2 eq) in the anhydrous solvent.

  • Slowly add the sulfinyl chloride solution to the alcohol/base mixture via syringe pump over several hours.

  • Stir the reaction at the low temperature until the starting alcohol is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched sulfinate ester. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary

The following table summarizes the expected stereochemical outcomes for the reaction of a sulfinyl chloride with an alcohol under different basic conditions.

AlcoholSulfinyl ChlorideBaseExpected OutcomeKey Considerations
Chiral (e.g., (-)-Menthol)Achiral (e.g., p-TsCl)PyridineDiastereomeric mixture, typically with good selectivity for the (S)s diastereomerThe nucleophilicity of pyridine can lead to a more ordered transition state.
Chiral (e.g., (-)-Menthol)Achiral (e.g., p-TsCl)Hünig's BaseDiastereomeric mixture, selectivity may differ from pyridineThe high steric hindrance of the base minimizes its direct interaction with the sulfur center.
Achiral (e.g., Benzyl alcohol)Racemic (e.g., t-BuS(O)Cl)QuinidineEnantioenriched sulfinate (typically the (R)-enantiomer)Relies on efficient Dynamic Kinetic Resolution.
Achiral (e.g., Benzyl alcohol)Racemic (e.g., t-BuS(O)Cl)QuinineEnantioenriched sulfinate (typically the (S)-enantiomer)Pseudoenantiomeric catalyst to quinidine, providing the opposite enantiomer.

Mechanistic Diagrams & Workflows

Diagram 1: Mechanistic Dichotomy in Sulfinyl Chloride Reactions

G cluster_0 Reaction Conditions cluster_1 Without Pyridine (SNi-like) cluster_2 With Pyridine (SN2-like) A R'-OH + R-S(O)Cl B Intermediate Complex A->B D Activated Intermediate (e.g., Sulfinylpyridinium) A->D C Retention of Configuration B->C Internal Return E Inversion of Configuration D->E Backside attack by Cl-

Caption: Influence of pyridine on the reaction mechanism.

Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity

G cluster_chiral_alcohol Chiral Alcohol (Diastereoselectivity Issue) cluster_chiral_base Chiral Base (Enantioselectivity Issue) start Poor Stereoselectivity Observed q1 Chiral Alcohol or Chiral Base? start->q1 a1 Check Purity of Sulfinyl Chloride (Racemization?) q1->a1 Chiral Alcohol b1 Verify DKR Conditions (Facilitate Racemization?) q1->b1 Chiral Base a2 Optimize Base (Pyridine vs. Hindered Base) a1->a2 a3 Lower Reaction Temperature a2->a3 a4 Screen Solvents a3->a4 b2 Optimize Catalyst Loading & Choice of Alkaloid b1->b2 b3 Ensure Anhydrous Conditions b2->b3

Caption: Troubleshooting guide for suboptimal stereochemical outcomes.

References

  • Kubicki, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4593-4682. [Link]

  • Hughes, D. L. (2014). The SNi Mechanism. In Name Reactions in Heterocyclic Chemistry II (pp. 431-443). John Wiley & Sons, Inc.
  • King, J. F., & Harding, D. R. K. (1976). Organic sulfur mechanisms. 19. Sulfene–tertiary amine zwitterions and base size effects in sulfene condensations. Canadian Journal of Chemistry, 54(17), 2652-2659.
  • Posner, G. H., & Weitzberg, M. (1986). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Organic Syntheses, 64, 201. [Link]

  • Shibata, N., Matsunaga, M., Fukuzumi, T., Nakamura, S., & Toru, T. (2005). Cinchona Alkaloid/Sulfinyl Chloride Combinations: Catalytic Enantioselective Sulfinylation of Alcohols. Synlett, 2005(11), 1699-1702.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Shibata, N., Toru, T., et al. (2005). Cinchona alkaloid/sulfinyl chloride combinations: enantioselective sulfinylating agents of alcohols. PubMed. [Link]

  • Toru, T., & Shibata, N. (2005). Cinchona Alkaloid/Sulfinyl Chloride Combinations. Enantioselective Sulfinylating Agents of Alcohols. ResearchGate. [Link]

  • Tan, C.-H., et al. (2022). Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. DR-NTU. [Link]

  • Colobert, F., et al. (2021). Different Methodologies to Access the (1 R ,2 S ,5 R )-(–)-Menthyl ( S )... ResearchGate. [Link]

  • King, J. F., & Lee, T. W. S. (1973). Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Canadian Journal of Chemistry, 51(22), 3913-3916.
  • Drabowicz, J., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]

  • Chemistry Stack Exchange. (2017, February 25). Why does pyridine make such a big change from SNi to SN2?[Link]

  • Organic Chemistry. (2019, May 6). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. [Link]

  • Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]

  • Colobert, F., et al. (2021). An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. ResearchGate. [Link]

  • Gao, B., et al. (2025). Organocatalytic kinetic resolution of sulfinamides by N/O exchange. ResearchGate. [Link]

  • Bar-Eli, A., & Kwart, H. (1963). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Journal of the American Chemical Society, 85(13), 1902-1903.
  • Tan, C.-H., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. PMC. [Link]

  • Tan, C.-H., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. ASTAR OAR*. [Link]

  • Morandi, B., et al. (2021). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. [Link]

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. [Link]

  • Field, L., & Clark, R. D. (1955). Sulfone, methyl p-tolyl. Organic Syntheses. [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]

  • Pearson. (2024, May 8). Predict the major products of the following reactions, including stereochemistry where appropriate. (a) (R)-butan-2-ol + TsCl in pyridine (b) (S). [Link]

  • Tanabe, Y., et al. (2000). Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)
  • Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Thieme Chemistry. [Link]

  • Tan, C.-H., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Wix.com. [Link]

  • Tan, C.-H., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. ASTAR OAR*. [Link]

  • Reddit. (2019, February 8). Using Pyridine vs. Triethylamine. [Link]

  • Bar-Eli, A., & Kwart, H. (1963). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Sharpless, K. B., & Hori, T. (1976). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • Mikołajczyk, M., et al. (2000). Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation. PMC. [Link]

  • Bähn, S., et al. (2011). Fe(III)/l-Valine-Catalyzed One-Pot Synthesis of N-Sulfinyl- and N-Sulfonylimines via Oxidative Cascade Reaction of Alcohols with Sulfinamides or Sulfonamides. Organic Chemistry Portal. [Link]

  • Chelucci, G., & Thummel, R. (2002). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (−)-menthol. Journal of the Chemical Society, Perkin Transactions 1, (7), 858-863.

Sources

removal of unreacted propane-1-sulfinyl chloride from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the removal of unreacted propane-1-sulfinyl chloride (


) from reaction mixtures.

Compound: Propane-1-sulfinyl chloride CAS: 23267-68-7 Formula:


Warning:  distinct from Propane-1-sulfony l chloride (

).[1]

Executive Summary & Core Strategy

Propane-1-sulfinyl chloride is a reactive electrophile used to introduce the propylsulfinyl group.[1] Unlike its sulfonyl analogue, it is highly sensitive to moisture and thermal stress. It hydrolyzes to propane-1-sulfinic acid (


), which is unstable and prone to disproportionation.[1]

The Golden Rule of Removal:

Do not attempt chromatography on the crude mixture. Sulfinyl chlorides degrade on silica gel, producing acidic byproducts that can destroy your product or contaminate the column.

Select Your Removal Protocol:

  • Protocol A (Standard): Basic Aqueous Hydrolysis (Best for stable, non-water-soluble products).

  • Protocol B (Physical): Vacuum Distillation (Best for volatile contaminants and thermally stable products).[1]

  • Protocol C (Chemical): Amine Scavenging (Best for acid-sensitive or water-sensitive products).[1]

Experimental Protocols

Protocol A: Basic Aqueous Hydrolysis (Recommended)

Mechanism: Converts the lipophilic sulfinyl chloride into the water-soluble sodium propane-1-sulfinate salt (


).[1]

Step-by-Step:

  • Quench: Cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly add saturated aqueous

    
      (approx. 3 equivalents relative to excess chloride).
    
    • Why: Water alone generates sulfinic acid and HCl.[1] The base neutralizes HCl and ensures the sulfinic acid exists as the stable, water-soluble sulfinate salt.

  • Agitation: Stir vigorously for 15–30 minutes at 0°C -> RT.

    • Check: Ensure the pH of the aqueous layer is >8.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains your Product.[1][2][3][4]

    • Aqueous Layer: Contains

      
       and salts.[1]
      
  • Wash: Wash the organic layer once with brine to remove residual salts.[1]

  • Dry & Concentrate: Dry over

    
     and concentrate in vacuo.
    
Protocol B: Vacuum Distillation

Mechanism: Exploits the volatility of propane-1-sulfinyl chloride to physically separate it from high-boiling products.[1]

Physical Properties for Distillation:

Property Value Notes
Boiling Point ~64°C @ 3 mmHg (400 Pa) Volatile under high vacuum.[1]

| Stability | Thermally sensitive | Do not exceed bath temp of 80°C. |[1]

Step-by-Step:

  • Setup: Equip the flask with a short-path distillation head.

  • Vacuum: Apply high vacuum (<5 mmHg).

  • Heat: Gently heat the bath to 40–50°C.

  • Collection: The sulfinyl chloride will distill over.[1][2][5]

  • Chase (Optional): If traces remain, add toluene and co-evaporate (azeotropic removal) under reduced pressure.

Protocol C: Chemical Scavenging (Nucleophilic Quench)

Mechanism: Reacts the chloride with a sacrificial amine to form a stable sulfonamide/sulfinamide that is easily separated or retained on a solid support.

Option 1: Solid-Supported Scavenger (cleanest) [1]

  • Add Trisamine resin (or similar amine-functionalized resin) to the reaction mixture (approx. 2-3 eq vs excess chloride).[1]

  • Stir for 1-2 hours at RT.

  • Filter the resin.[1] The filtrate contains the purified product.

Option 2: Morpholine Quench (Liquid)

  • Add excess morpholine (1.5 eq vs excess chloride) to the mixture.[1]

  • Stir for 30 mins.

  • Perform a dilute acidic wash (0.5 M HCl) during workup.[1]

    • Result: The excess morpholine and the formed morpholine-sulfinamide adduct are removed (or the adduct is easily separated by chromatography later, unlike the chloride).

Decision Logic & Workflow

RemovalStrategy Start Crude Reaction Mixture (Product + Excess PrS(O)Cl) IsVolatile Is Product Volatile? Start->IsVolatile IsAcidSens Is Product Acid/Base Sensitive? IsVolatile->IsAcidSens Yes (Product volatile) Distill Protocol B: Vacuum Distillation (Remove PrS(O)Cl @ 64°C/3mmHg) IsVolatile->Distill No (Product BP >> 80°C) Scavenge Protocol C: Amine Scavenging (Resin or Morpholine) IsAcidSens->Scavenge Yes (Sensitive) Hydrolysis Protocol A: Basic Aqueous Workup (Form PrSO2- Na+ salt) IsAcidSens->Hydrolysis No (Stable)

Caption: Decision tree for selecting the optimal removal strategy based on product stability and volatility.

Troubleshooting & FAQs

Q1: I added triethylamine (TEA) to neutralize the mixture, and now my eyes are watering. What happened? A: You likely generated Propanethial S-oxide (the lachrymatory factor found in onions).[1][3]

  • Cause: Adding a base like TEA to a primary alkyl sulfinyl chloride without a nucleophile present causes dehydrochlorination, forming the sulfine (

    
    ).
    
  • Fix: Always ensure water or a quenching nucleophile is present before or simultaneously with the base during workup.[1] Do not just add base to the dry organic layer.[1]

Q2: I tried to purify the crude mixture on silica gel, and my product decomposed. A: Sulfinyl chlorides hydrolyze on silica gel to form sulfinic acids and HCl .

  • Mechanism:[1]

    
    .
    
  • Impact: The locally generated HCl degrades acid-sensitive products.[1] The sulfinic acid can also disproportionate into thiosulfonates (

    
    ) and sulfonic acids (
    
    
    
    ), creating a complex mixture.
  • Fix: You must quench/remove the chloride before chromatography using Protocol A or C.[1]

Q3: After aqueous workup, the product still smells like sulfur. A: This is likely due to trace disproportionation products (thiosulfonates) or residual sulfinic acid.

  • Fix: Wash the organic layer with 10% aqueous

    
     (stronger base than bicarb) to ensure all sulfinic acid is deprotonated and partitioned into the water. If the smell persists, treat the organic layer with bleach (sodium hypochlorite) only if your product is oxidatively stable, which oxidizes odorous sulfur species to sulfonates.
    

References

  • Preparation and Distillation of Propane-1-sulfinyl chloride

    • Source: Zwanenburg, B. et al. "Product Class 4: Thioaldehyde and Thioketone S-Oxides and S-Imides."[1] Science of Synthesis, 2004.

    • Data: Boiling point cited as 64°C at 400 Pa (approx 3 mmHg).[1]

    • URL:

  • Hydrolysis and Stability of Sulfinyl Chlorides

    • Source: Douglass, I. B. "The Chemistry of Sulfinyl Chlorides." The Journal of Organic Chemistry.
    • Context: Discusses the hydrolysis to sulfinic acids and subsequent instability/disproportion
    • URL: [ACS Publications - J. Org.[1] Chem.]([Link]1]

  • Sulfine Formation (Lachrymator Warning)

    • Source: Block, E. et al. "Allium Chemistry: Synthesis and Properties of Propanethial S-Oxide."[1] Journal of the American Chemical Society.

    • Context: Mechanistic explanation of base-induced elimin
    • URL:

Sources

Technical Support Center: Navigating the Reactivity of Propane-1-Sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for understanding and troubleshooting reactions involving propane-1-sulfinyl chloride. This guide is designed to move beyond simple protocols, offering in-depth explanations of the underlying chemical principles that govern its reactivity, with a special focus on the critical influence of the solvent. Here, you will find answers to common challenges, detailed experimental guides, and data-driven insights to optimize your synthetic strategies.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental properties of propane-1-sulfinyl chloride and the pivotal role of the solvent in its chemical transformations.

Q1: What are the key reactivity features of propane-1-sulfinyl chloride?

Propane-1-sulfinyl chloride, CH₃CH₂CH₂S(O)Cl, is a reactive electrophile primarily used for synthesizing sulfinates and sulfinamides.[1] Its reactivity is centered on the sulfur atom, which is:

  • Electrophilic: The sulfur atom is bonded to two electron-withdrawing groups (oxygen and chlorine), making it highly susceptible to attack by nucleophiles.[2]

  • Chiral: The sulfur atom is a stereocenter, which can be a critical consideration in asymmetric synthesis.[1][3]

  • Moisture-Sensitive: Like most sulfinyl chlorides, it readily hydrolyzes in the presence of water to form the corresponding propane-1-sulfinic acid.[1][4] This necessitates the use of anhydrous solvents and inert reaction atmospheres.

Q2: How does solvent choice fundamentally impact reactions with propane-1-sulfinyl chloride?

The solvent does more than just dissolve reactants; it actively influences reaction rates and mechanisms. The two main solvent categories to consider are:

  • Aprotic Solvents: These solvents lack acidic protons and do not act as hydrogen bond donors. They are generally preferred for reactions with propane-1-sulfinyl chloride.

    • Nonpolar Aprotic (e.g., Hexane, Toluene): These are poor choices as they often fail to dissolve the polar sulfinyl chloride and many common nucleophiles, leading to heterogeneous mixtures and very slow reaction rates.

    • Polar Aprotic (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)): These are excellent solvents for these reactions. They can dissolve the reactants and stabilize charged intermediates and transition states that form during the reaction, thereby accelerating the rate. However, their coordinating ability can sometimes influence reactivity. For instance, THF can coordinate to the electrophilic sulfur, potentially modulating its reactivity.

  • Protic Solvents: These solvents possess acidic protons (e.g., -OH, -NH) and can act as hydrogen bond donors.

    • Water, Alcohols (e.g., Methanol, Ethanol): These are generally avoided as primary reaction solvents because they are nucleophilic and will react directly with the sulfinyl chloride in a process called solvolysis, consuming the starting material to form sulfinic acids or esters.[1][5] While this can be the desired reaction, it is often an unwanted side reaction.

    • Ammonia, Primary/Secondary Amines: These are reactants, not solvents. Using them in excess can serve as both the nucleophile and the base.

Q3: My yield is consistently low. Could the solvent be the culprit?

Absolutely. Low yields are frequently traced back to suboptimal solvent selection. Here are the most common scenarios:

  • Reaction with the Solvent (Solvolysis): If you are using a protic solvent (like an alcohol) and your intended nucleophile is less reactive, the solvent can outcompete it, leading to the formation of undesired sulfinate esters.[5]

  • Poor Solubility: If your nucleophile or the sulfinyl chloride is not fully dissolved, the reaction rate will be severely limited by the slow diffusion in a heterogeneous mixture.

  • Side Reactions Promoted by the Solvent: In some cases, the solvent can promote decomposition or side reactions. For example, in reactions designed to form sulfinamides from amines, a less polar solvent like DCM is often superior to THF or acetonitrile, where side product formation can be more prevalent.[6][7]

  • Moisture Contamination: Using "wet" or non-anhydrous solvents will lead to hydrolysis of the sulfinyl chloride, reducing the amount available to react with your desired nucleophile.[4][8] Always use freshly dried solvents.

Section 2: Troubleshooting Specific Reactions

This section provides targeted advice for common synthetic applications of propane-1-sulfinyl chloride.

Scenario 1: Synthesis of Sulfinate Esters from Alcohols

Problem: "I'm reacting propane-1-sulfinyl chloride with a valuable, sterically hindered alcohol in the presence of a base (pyridine or triethylamine), but the reaction is slow and the yield is poor. I'm using THF as the solvent."

Analysis & Solution:

The reaction of a sulfinyl chloride with an alcohol produces a sulfinate ester.[1] A base is required to neutralize the HCl byproduct.

  • Causality: While THF is a polar aprotic solvent, its coordinating nature might slightly temper the electrophilicity of the sulfinyl chloride. More importantly, for a slow reaction involving a hindered nucleophile, solvent polarity plays a larger role in stabilizing the transition state. A more polar solvent could accelerate the reaction. Dichloromethane (DCM) is often a better choice as it is relatively non-coordinating but effectively solubilizes the reactants and stabilizes the transition state.[6][7]

Troubleshooting Steps:

  • Switch the Solvent: Rerun the reaction in anhydrous DCM.

  • Check Reagent Purity: Ensure the alcohol is anhydrous and the amine base is pure and dry.

  • Temperature: While these reactions are often run at 0 °C to control exotherms, for a sluggish reaction with a hindered alcohol, allowing it to slowly warm to room temperature may be necessary. Monitor progress carefully by TLC or LC-MS.

The following table illustrates hypothetical outcomes for the reaction between propane-1-sulfinyl chloride and 2-butanol, highlighting the critical impact of solvent choice.

SolventDielectric Constant (Polarity)Solvent TypeExpected YieldCommon Issues Encountered
Hexane1.9Nonpolar Aprotic< 5%Poor solubility, heterogeneous mixture, no reaction.
Toluene2.4Nonpolar Aprotic10-20%Poor solubility, very slow reaction rate.
Diethyl Ether4.3Weakly Polar Aprotic40-60%Moderate reaction rate, potential for incomplete reaction.
THF7.6Polar Aprotic60-75%Good solubility, but can be sluggish with hindered nucleophiles.[6]
DCM 9.1 Polar Aprotic > 90% Optimal choice: excellent solubility, good rate acceleration. [6][7]
Acetonitrile37.5Polar Aprotic70-85%Good solubility, but may promote side reactions in sensitive systems.[6]
Ethanol24.6Polar Protic0% (desired)Solvent acts as the nucleophile (solvolysis), consuming the starting material.
Scenario 2: Synthesis of Sulfinamides from Amines

Problem: "I'm synthesizing a sulfinamide from propane-1-sulfinyl chloride and a primary amine. I'm getting a significant amount of a byproduct that I believe is the N,N-disulfinylated amine."

Analysis & Solution:

This is a common issue, especially with primary amines. The initially formed sulfinamide still has an N-H bond, which can be deprotonated and react with a second equivalent of the sulfinyl chloride.

  • Causality: This side reaction is highly dependent on local concentrations. The choice of solvent can influence this by affecting reaction rates and solubility. While a very polar solvent like DMF might seem attractive for solubility, it can sometimes accelerate the second, undesired reaction. The key is often procedural control, which is easier to manage in a well-behaved solvent system like DCM.

Troubleshooting Steps:

  • Solvent and Addition Order: Use DCM as the solvent. Instead of adding the amine to the sulfinyl chloride, use an inverse addition: slowly add a DCM solution of propane-1-sulfinyl chloride to a stirred solution of the amine and a non-nucleophilic base (like triethylamine). This maintains a low concentration of the electrophile, favoring the initial reaction.

  • Stoichiometry: Ensure you are not using an excess of the sulfinyl chloride. A slight excess of the amine can sometimes help, but this may complicate purification.

  • Temperature Control: Run the reaction at a low temperature (0 °C or -20 °C) to better control the reaction rate and improve selectivity.[6][7]

G start Low Yield or Side Products Observed check_solvent Is the solvent polar aprotic (e.g., DCM, THF)? start->check_solvent check_moisture Are all reagents and solvents anhydrous? check_solvent->check_moisture Yes solvent_reco Action: Switch to anhydrous DCM. Rationale: Ensures solubility without participating in the reaction. check_solvent->solvent_reco No check_procedure What is the order of addition? check_moisture->check_procedure Yes moisture_reco Action: Dry solvents and reagents. Rationale: Prevents hydrolysis of the sulfinyl chloride. check_moisture->moisture_reco No temp_reco Action: Lower reaction temperature to 0°C. Rationale: Increases selectivity and controls exotherm. check_procedure->temp_reco Sulfinyl chloride added to amine procedure_reco Action: Use inverse addition. Rationale: Minimizes high local concentration of electrophile. check_procedure->procedure_reco Amine added to sulfinyl chloride end_node Re-run Experiment & Analyze Results solvent_reco->end_node moisture_reco->end_node temp_reco->end_node procedure_reco->end_node

Caption: Troubleshooting decision tree for sulfinamide synthesis.

Section 3: Experimental Protocols & Practical Guides
Protocol: General Procedure for Evaluating Solvent Effects on the Reaction of Propane-1-Sulfinyl Chloride with a Nucleophile (e.g., Benzylamine)

This protocol provides a framework for systematically testing the influence of different solvents on a reaction.

Safety First: Propane-1-sulfinyl chloride is corrosive and reacts with water to release toxic gas.[9][10] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11] All glassware must be oven- or flame-dried.

Materials:

  • Propane-1-sulfinyl chloride

  • Benzylamine (or other nucleophile)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • TLC plates, appropriate eluent system

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flasks)

Procedure:

  • Setup: Set up three separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • Reagent Preparation:

    • In each flask, dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in 5 mL of the chosen anhydrous solvent (Flask 1: DCM; Flask 2: THF; Flask 3: MeCN).

    • Prepare a stock solution of propane-1-sulfinyl chloride (1.0 equiv) in a volumetric flask using the respective anhydrous solvent.

  • Reaction Initiation:

    • Cool all three reaction flasks to 0 °C in an ice bath.

    • Slowly add the propane-1-sulfinyl chloride solution dropwise to each flask over 10 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of each reaction simultaneously by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). Note the consumption of starting materials and the formation of the product. Analytical techniques like LC-MS or NMR can also be used for more detailed monitoring.[12][13][14]

  • Workup (once reaction is complete):

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL). Note: For water-miscible solvents like THF or MeCN, you will need to first remove the solvent under reduced pressure and then redissolve the residue in an extraction solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Purify the product by column chromatography.

    • Calculate the isolated yield and compare the results from the three different solvents.

G start Select Nucleophile is_protic Is the Nucleophile Protic (e.g., R-OH, R-NH2)? start->is_protic is_charged Is the Nucleophile Charged (e.g., R-O⁻)? is_protic->is_charged No need_base Base (e.g., Pyridine, Et3N) is required to neutralize HCl. Choose a polar aprotic solvent. is_protic->need_base Yes polar_aprotic_charged Highly polar aprotic solvent (e.g., DMF, MeCN) is best to maintain solubility. is_charged->polar_aprotic_charged Yes polar_aprotic_neutral Moderately polar aprotic solvent (e.g., DCM, THF) is a good starting point. is_charged->polar_aprotic_neutral No recommendation Recommended Starting Solvent: Dichloromethane (DCM) need_base->recommendation polar_aprotic_charged->recommendation polar_aprotic_neutral->recommendation

Caption: A decision-making diagram for initial solvent selection.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • Fisher Scientific. (2011).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Scott, R. B., Jr., & Lutz, R. E. (1954). Aliphatic sulfonyl compounds. IX. Polar effects in ethylene. Journal of Organic Chemistry.
  • Reddy, P. V. N., et al. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Allylcyclopropane-1-sulfonyl chloride.
  • BLD Pharmatech. (n.d.).
  • Santa Cruz Biotechnology. (2023).
  • Reddy, P. V. N., et al. (2007).
  • National Center for Biotechnology Information. (n.d.). 1-Propanesulfonyl chloride. PubChem.
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • ChemRxiv. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2026).
  • CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Agilent. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Sulfinyl halide.
  • BenchChem. (n.d.). 1-Propanesulfonyl chloride.
  • BOC Sciences. (2024).
  • Organic Syntheses Procedure. (n.d.). methanesulfinyl chloride.
  • Chemistry Stack Exchange. (2018). Effect of solvent polarity on SN1 reactions of different charge types.
  • Nature. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Propane-1-sulfinyl chloride. PubChem.

Sources

Validation & Comparative

Propane-1-Sulfinyl Chloride vs. Propane-1-Sulfonyl Chloride: A Reactivity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of propane-1-sulfinyl chloride and propane-1-sulfonyl chloride , focusing on their distinct reactivities, handling requirements, and applications in drug development.

Executive Summary: While both reagents introduce propyl-sulfur motifs, they occupy fundamentally different roles in synthesis. Propane-1-sulfonyl chloride (


)  is a robust, shelf-stable S(VI) electrophile used primarily to install the sulfonamide pharmacophore. In contrast, propane-1-sulfinyl chloride (

)
is a highly reactive, moisture-sensitive S(IV) intermediate, typically generated in situ to access chiral sulfinamides or as a precursor to sulfoxides.
Chemical Architecture & Electronic Properties

The core difference lies in the oxidation state and geometry of the sulfur atom, which dictates stability and stereochemical potential.

FeaturePropane-1-Sulfinyl ChloridePropane-1-Sulfonyl Chloride
Formula


Oxidation State S(IV)S(VI)
Geometry Trigonal Pyramidal (Chiral Center*)Distorted Tetrahedral (Achiral)
Lone Pairs One stereochemically active lone pairNone (on Sulfur)
Stability Thermolabile & Moisture Sensitive Shelf-Stable Liquid
Boiling Point Decomposes upon heating (use in situ)78–79 °C (15 mmHg)
Density ~1.2–1.3 g/mL (est.)[1][2][3]1.267 g/mL

*Note: While propane-1-sulfinyl chloride is chiral at sulfur, it is typically generated as a racemate unless specific asymmetric catalysis is employed. However, its substitution reactions are stereospecific (inversion).

Reactivity Profiles
A. Nucleophilic Substitution (The Core Mechanism)

Both reagents react with nucleophiles (amines, alcohols, thiols) via substitution at sulfur, but the mechanism and stereochemical outcomes differ.

  • Sulfonyl Chloride (

    
    -like): 
    Reacts via a concerted 
    
    
    
    -like mechanism or a fast addition-elimination sequence. The transition state is trigonal bipyramidal. Since the sulfur is achiral, stereochemistry is not a factor unless the nucleophile is chiral.
    • Key Application: Synthesis of Sulfonamides (stable, non-basic, H-bond acceptors).

  • Sulfinyl Chloride (Inversion of Configuration): Reacts via an

    
    -like mechanism with inversion of configuration  at the sulfur center. The lone pair on sulfur acts as a "substituent," creating a chiral environment.
    
    • Key Application: Synthesis of Sulfinamides (labile, chiral auxiliaries, can be oxidized to sulfonimidoyl chlorides).

B. Redox Behavior
  • Oxidation: Sulfinyl chloride is easily oxidized to sulfonyl chloride using agents like

    
     or 
    
    
    
    .
  • Reduction: Sulfonyl chlorides can be reduced to sulfinyl chlorides (via sulfinates) using

    
     or sulfite salts, though this is less common than starting from thiols.
    
Experimental Protocols
Protocol A: Synthesis of N-Propylpropanesulfonamide (Standard)

Target: Stable Drug Scaffold

Reagents: Propane-1-sulfonyl chloride (1.0 equiv), Propylamine (1.1 equiv),


 (1.5 equiv), 

(DCM).
  • Setup: Charge a flame-dried flask with DCM and propylamine. Cool to 0 °C.

  • Addition: Add

    
    , followed by the dropwise addition of propane-1-sulfonyl chloride . (Exothermic reaction).
    
  • Monitoring: Warm to RT. Monitor by TLC (Visualize with

    
    ; Sulfonyl chloride spot disappears).
    
  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: White solid or oil. Shelf-stable.

Protocol B: Synthesis of N-Propylpropanesulfinamide (In Situ Generation)

Target: Chiral Intermediate / Labile Protecting Group

Reagents: Propanethiol,


 (Sulfuryl Chloride), Acetic Acid (

), Propylamine,

, DCM.
  • Generation (

    
    ): 
    
    • Cool a solution of propanethiol (1.0 equiv) in DCM to -40 °C.

    • Add

      
       (1.0 equiv) and then dropwise 
      
      
      
      (1.0 equiv).
    • Observation: Gas evolution (

      
      ) and color change (yellowish) indicate formation of propane-1-sulfinyl chloride .
      
    • Critical: Do NOT isolate. Proceed immediately.

  • Aminolysis:

    • Cannulate the cold sulfinyl chloride solution into a pre-cooled (-40 °C) solution of propylamine (1.2 equiv) and

      
       (2.5 equiv) in DCM.
      
  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • Note: Sulfinamides are less stable to acid than sulfonamides; avoid strong acid washes.

Comparative Performance Data
ParameterPropane-1-Sulfinyl ChloridePropane-1-Sulfonyl Chloride
Hydrolysis Half-Life (pH 7) Minutes (Rapid decomposition to sulfinic acid)Hours to Days (Slow hydrolysis)
Atom Economy (Synthesis) Lower (Requires oxidation of thiol or reduction)High (Direct commercial reagent)
Product Stability Sulfinamide: Acid labile (cleaved by HCl/MeOH)Sulfonamide: Highly stable (requires harsh acid/base to cleave)
Primary Utility Asymmetric synthesis (Ellman-type chemistry)MedChem structure-activity relationship (SAR)
Mechanistic Visualization

The following diagram illustrates the divergent pathways for these two reagents, highlighting the in situ generation requirement for the sulfinyl species.

G Thiol Propanethiol (Precursor) SO2Cl2 SO2Cl2 / AcOH (Oxidation) Thiol->SO2Cl2 Sulfinyl Propane-1-sulfinyl Chloride [Pr-S(O)-Cl] (Unstable Intermediate) Thiol->Sulfinyl -40°C, In Situ SO2Cl2->Sulfinyl Sulfonyl Propane-1-sulfonyl Chloride [Pr-SO2-Cl] (Stable Reagent) Sulfinyl->Sulfonyl Oxidation (Cl2/H2O) Amine Amine (R-NH2) Sulfinyl->Amine Sulfinamide Sulfinamide (Chiral / Acid Labile) Sulfinyl->Sulfinamide Nucleophilic Sub. (Inversion) Sulfonyl->Amine Sulfonamide Sulfonamide (Stable Drug Motif) Sulfonyl->Sulfonamide Nucleophilic Sub. (SN2-like)

Figure 1: Divergent synthesis pathways. Note the critical "In Situ" step for sulfinyl chloride handling.

References
  • Synthesis of Sulfinamides from Sulfonyl Chlorides (Reductive Pathway) Source: Organic & Biomolecular Chemistry, 2023. URL:[Link]

  • Mechanistic Studies of Solvolysis of Sulfonyl Halides Source: Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • Stereochemistry of Nucleophilic Substitution at Sulfur Source: Royal Society of Chemistry (RSC), 2025. URL:[Link]

  • Sulfinyl Halides: Structure and Reactivity Source: Wikipedia (General Reference for S(IV) Chirality). URL:[Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Validating Products of Propane-1-Sulfinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Challenge: Navigating the Reactivity of Propane-1-Sulfinyl Chloride

Propane-1-sulfinyl chloride, a chiral sulfinyl halide, serves as a versatile building block in organosulfur chemistry.[1] Its electrophilic sulfur atom readily reacts with a wide array of nucleophiles, providing access to valuable compound classes such as sulfoxides, sulfinate esters, and sulfinamides.[1][2][3] These moieties are prevalent in pharmaceuticals and agrochemicals, making the unambiguous verification of their structure a critical step in any synthetic campaign.

However, the reactivity that makes this reagent so useful also presents a challenge. Propane-1-sulfinyl chloride is sensitive to hydrolysis and can participate in side reactions, potentially leading to a mixture of products or unexpected rearrangements.[2][4] Therefore, relying on a single analytical technique for structural confirmation can be misleading. While Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework, it can be less definitive for confirming elemental composition, especially in complex mixtures or at low concentrations. This is where the unparalleled capability of High-Resolution Mass Spectrometry (HRMS) becomes essential.

This guide provides an in-depth comparison and a validated workflow for employing HRMS to unequivocally confirm the molecular structure of products derived from propane-1-sulfinyl chloride reactions. We will explore the causality behind the experimental choices, from sample preparation to data interpretation, establishing a self-validating system for trustworthy results.

cluster_reactions Reaction with Nucleophiles cluster_products Expected Product Classes reagent Propane-1-Sulfinyl Chloride (CH₃CH₂CH₂S(O)Cl) nuc1 Alcohol (R-OH) reagent->nuc1 Forms nuc2 Amine (R₂NH) reagent->nuc2 Forms nuc3 Grignard (R'-MgX) reagent->nuc3 Forms prod1 Sulfinate Ester (CH₃CH₂CH₂S(O)OR) nuc1->prod1 prod2 Sulfinamide (CH₃CH₂CH₂S(O)NR₂) nuc2->prod2 prod3 Sulfoxide (CH₃CH₂CH₂S(O)R') nuc3->prod3

Figure 1: Common reaction pathways of propane-1-sulfinyl chloride.

Why HRMS? A Comparative Analysis of Structural Elucidation Techniques

Choosing the right analytical tool is paramount. While techniques are often complementary, HRMS offers distinct advantages for validating the products of new chemical reactions. The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm error).[5][6] This precision allows for the determination of a unique elemental composition, a task that is difficult or impossible with standard, nominal mass spectrometers.[7][8]

FeatureHigh-Resolution MS (HRMS)Nuclear Magnetic Resonance (NMR)Standard (Nominal Mass) MS
Primary Information Elemental Composition (from accurate mass), Molecular Weight, Isotopic Pattern, Structural Fragments.[9]C-H Framework, Connectivity (through 2D experiments), Stereochemistry.Nominal Molecular Weight, Fragmentation Pattern.
Sensitivity Very high (femtomole to picomole).Low to moderate (micromole to nanomole).High (picomole).
Sample Purity Can analyze complex mixtures when coupled with chromatography (LC-HRMS).[10]Requires high purity for unambiguous interpretation.Can analyze mixtures, but overlapping signals are problematic.
Key Advantage for Topic Unambiguously confirms elemental formula, including the presence of sulfur and chlorine, through accurate mass and isotopic patterns.[11]Provides detailed connectivity and stereochemistry of the propyl group and nucleophile.Fast confirmation of nominal mass.
Limitation Provides limited information on isomerism (e.g., stereochemistry).[12]Lower sensitivity; can be difficult to obtain data on nuclei other than ¹H and ¹³C.Cannot distinguish between isobars (compounds with the same nominal mass but different formulas).

The core reason to prioritize HRMS in this context is confidence in the elemental formula . For instance, the substitution of the chlorine atom in propane-1-sulfinyl chloride (C₃H₇ClOS) with a methoxy group (-OCH₃) yields methyl propane-1-sulfinate (C₄H₁₀O₂S). An HRMS instrument can easily distinguish the theoretical exact masses of these two compounds, providing immediate confirmation that the desired reaction has occurred.

The HRMS Workflow: A Self-Validating System

We advocate for a workflow that builds in checkpoints to ensure the integrity of the final structural assignment. This system relies on the principles of accurate mass measurement, isotopic pattern fidelity, and logical fragmentation.

Figure 2: A self-validating workflow for HRMS-based structure elucidation.

Foundational Analysis: Accurate Mass and Isotopic Pattern (MS1)

The first step in the analysis is acquiring a full-scan mass spectrum (MS1) on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[7][13]

  • Accurate Mass Measurement: The instrument is calibrated to provide a mass measurement with high accuracy. Software then uses this accurate mass to generate a list of possible elemental compositions within a specified mass tolerance (e.g., < 5 ppm).[5] For products from propane-1-sulfinyl chloride, the search should be constrained to include C, H, O, S, and the nucleophile's elements (e.g., N for an amine). This single piece of data drastically narrows down the potential identities of an unknown peak.[11]

  • Isotopic Pattern Matching: Nature provides a secondary layer of validation through isotopes. Sulfur has a characteristic isotopic signature, with the ³⁴S isotope being approximately 4.4% as abundant as the main ³²S isotope.[14][15][16] This means any sulfur-containing compound will exhibit a distinct "M+2" peak in its mass spectrum. HRMS instruments can resolve these isotopic peaks, and software can compare the measured isotopic pattern to the theoretical pattern for a proposed formula. A close match provides extremely high confidence in the elemental composition.[11] This is also critical for spotting unreacted starting material, as chlorine has a very distinct M+2 peak (³⁷Cl) that is about one-third the height of the M peak (³⁵Cl).[5]

Structural Confirmation: Tandem Mass Spectrometry (MS/MS)

While MS1 analysis confirms what elements are present, tandem mass spectrometry (MS/MS or MS²) helps determine how they are connected.[9][12] In this technique, the ion of interest (the precursor ion) is selected, isolated, and fragmented, typically through collision-induced dissociation (CID).[17] The resulting fragment ions are then mass-analyzed.

The fragmentation of a propane-sulfur compound will yield predictable losses. For example, the loss of the propyl group (C₃H₇•) or parts of the nucleophile can be observed. By analyzing these neutral losses and the resulting fragment ions, one can piece together the molecule's structure, confirming the successful coupling of the propylsulfinyl group to the desired nucleophile. For organosulfur compounds, fragmentation often occurs at the C-S bond.[18][19]

Experimental Protocols & Data Interpretation

Protocol 1: LC-HRMS Analysis of a Reaction Mixture

This protocol outlines a general approach for analyzing a crude reaction mixture to identify the desired product.

  • Sample Preparation:

    • Quench the reaction mixture as per the synthetic protocol.

    • Perform a simple workup (e.g., liquid-liquid extraction) to remove bulk salts and reagents.

    • Dilute a small aliquot (e.g., 10 µL) of the organic layer in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be in the low µg/mL to ng/mL range.

    • Filter the sample through a 0.22 µm syringe filter to prevent contamination of the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for most products.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • HRMS (Q-TOF or Orbitrap) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective, as the sulfur or other heteroatoms can be protonated ([M+H]⁺).

    • Mass Range (MS1): Scan a range appropriate for the expected product, e.g., m/z 50 - 1000.

    • Resolution: Set to >10,000 (FWHM) to ensure accurate mass measurement.[5]

    • Data Acquisition: Use a data-dependent acquisition (DDA) or "auto MS/MS" mode. In this mode, the instrument performs a full scan (MS1) and then automatically selects the most intense ions to fragment and acquire MS/MS spectra.

    • Collision Energy (for MS/MS): Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Protocol 2: Data Analysis and Validation
  • Identify the Target Peak: Extract the ion chromatogram for the theoretical exact mass of your expected product's protonated form ([M+H]⁺).

  • Validate Elemental Composition:

    • Examine the MS1 spectrum of the target peak.

    • Record the measured accurate mass and calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A value < 5 ppm is considered excellent.

    • Overlay the experimental isotopic pattern with the theoretical pattern for your proposed formula. A high match score provides strong evidence.

  • Interpret Fragmentation (MS/MS) Data:

    • Analyze the MS/MS spectrum for logical fragments. Identify key fragment ions and the corresponding neutral losses.

    • For example, in the analysis of N,N-diethylpropane-1-sulfinamide (C₇H₁₇NOS), you would expect to see fragments corresponding to the propylsulfinyl cation or losses related to the diethylamine group.

Example Data Interpretation

Let's consider the reaction of propane-1-sulfinyl chloride with ethanol to form ethyl propane-1-sulfinate (C₅H₁₂O₂S).

ParameterTheoretical ValueExample Experimental ResultValidation Check
Formula C₅H₁₂O₂S--
Adduct [M+H]⁺--
Theoretical m/z 137.0631--
Measured m/z -137.0628Pass
Mass Error --2.2 ppmPass (< 5 ppm)
Isotopic Pattern C₅H₁₂³²SO₂H⁺: 100%C₅H₁₂³⁴SO₂H⁺: 4.68%M+2 peak observed at ~4.7% relative abundancePass
Key MS/MS Fragment m/z 91.0318 (Loss of C₂H₅OH)Fragment at m/z 91.0315 observedPass (Logical Loss)

This multi-layered validation—accurate mass, isotopic fidelity, and logical fragmentation—provides an exceptionally high degree of confidence in the assigned structure, fulfilling the core tenet of a self-validating protocol.

Conclusion: Beyond Confirmation to Deeper Insight

High-Resolution Mass Spectrometry is more than a confirmation tool; it is an investigative technique. For scientists working with reactive intermediates like propane-1-sulfinyl chloride, an expertly applied HRMS workflow provides rapid, sensitive, and unambiguous structural validation. It allows for the confident identification of desired products even in complex crude mixtures, accelerates the optimization of reaction conditions, and helps in the characterization of unexpected byproducts. By integrating the principles of accurate mass, isotopic analysis, and systematic fragmentation, researchers can ensure the scientific integrity of their work and build a robust foundation for subsequent drug development and material science applications.

References

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  • Ota, T., et al. (2023). Recent advances in the synthesis and transformations of sulfinate esters. Organic & Biomolecular Chemistry, 21(16), 3320-3336. Available at: [Link]

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  • Zwanenburg, B., et al. (n.d.). Synthesis and Reactions of Oxo Sulfines and Oxo Sulfoxides. Radboud University Repository. Available at: [Link]

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  • Kiełbasiński, P., & Drabowicz, J. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(7), 1639. Available at: [Link]

  • Google Patents. (n.d.). US6399815B2 - Process for preparing a sulfinate.
  • Liu, H., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5431. Available at: [Link]

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  • Velasco González de Peredo, A., et al. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Chemosensors, 12(7), 130. Available at: [Link]

  • Hettiyadura, A. P. S., et al. (2021). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry, 5(3), 614–626. Available at: [Link]

  • Wang, Y., et al. (2016). Mapping of Sulfur Isotopes and Trace Elements in Sulfides by LA-(MC)-ICP-MS: Potential Analytical Problems, Improvements and Implications. Minerals, 6(11), 116. Available at: [Link]

  • Giesemann, A., et al. (1994). Sulfur Isotope Analysis of Sulfide and Sulfate Minerals by Continuous Flow-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 66(18), 2816–2819. Available at: [Link]

  • Warter, V., et al. (2019). Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. Analytical Chemistry, 91(11), 7054–7061. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Available at: [Link]

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  • Thomas, R. (2016). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. Available at: [Link]

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Comparative Guide: Stability Assessment of Sulfonamides Derived from Diverse Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of sulfonamide stability based on the precursor sulfonyl chloride used in synthesis. It is designed for medicinal chemists and process development scientists optimizing pharmacophore durability.

Core Insight: While the sulfonamide (


) bond is kinetically robust against hydrolysis under physiological conditions, its stability profile diverges significantly under metabolic stress (CYP450) and forced degradation (extreme pH). The precursor sulfonyl chloride dictates the electronic environment of the sulfur atom, directly influencing 

, nucleophilicity, and metabolic liability.

Key Findings:

  • Aliphatic Sulfonamides (e.g., Methanesulfonyl): Superior metabolic stability; chemically inert but lack

    
    -stacking interactions.
    
  • Electron-Poor Aryl Sulfonamides (e.g., Nitro/Fluoro-benzenesulfonyl): High N-H acidity; increased susceptibility to nucleophilic attack at the sulfur atom under harsh basic conditions.

  • Fluorinated Sulfonamides (e.g., Triflyl): Exceptional acidity and lipophilicity; chemically robust but distinct physical properties (often liquids or low-melting solids).

Part 1: Mechanistic Foundation

The stability of a sulfonamide (


) is governed by the electronic nature of the 

group derived from the parent sulfonyl chloride.
Electronic Effects on the S-N Bond

The stability logic follows the Hammett equation principles. Electron-withdrawing groups (EWGs) on the sulfonyl moiety pull electron density away from the nitrogen.

  • Effect 1 (Acidity): Increases the acidity of the

    
     proton.[1]
    
    • Example: Trifluoromethanesulfonamide (

      
      ) vs. Methanesulfonamide (
      
      
      
      ).
  • Effect 2 (Hydrolysis Risk): Makes the sulfur atom more electrophilic, theoretically increasing susceptibility to nucleophilic attack (

    
    ), though the activation energy remains high for most derivatives.
    
Metabolic Liability (The Real Stability Challenge)

While chemical hydrolysis is slow, enzymatic degradation is rapid.

  • Aryl Sulfonamides: Prone to CYP450-mediated ring hydroxylation and subsequent conjugation.

  • Aliphatic Sulfonamides: Generally resistant to oxidative metabolism unless the alkyl chain is long (

    
    ).
    

Part 2: Comparative Analysis by Precursor Class

The following analysis categorizes sulfonamides by the sulfonyl chloride used in their formation.

Class A: Electron-Rich Aryl Sulfonamides
  • Precursors:

    
    -Toluenesulfonyl chloride (Tosyl-Cl), 4-Methoxybenzenesulfonyl chloride.
    
  • Profile: The standard "workhorse" protecting group and pharmacophore.

  • Stability Verdict: High chemical stability; Moderate metabolic stability.

Class B: Electron-Poor Aryl Sulfonamides
  • Precursors: 2- or 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl), Pentafluorobenzenesulfonyl chloride.

  • Profile: often used as "activatable" linkers. The Nosyl group is specifically designed to be cleaved under mild conditions (thiolate nucleophiles), indicating a labile S-N bond under specific mechanistic attacks.

  • Stability Verdict: High acid stability; Vulnerable to specific nucleophiles (Fukuyama cleavage).

Class C: Aliphatic (Alkyl) Sulfonamides
  • Precursors: Methanesulfonyl chloride (Ms-Cl), Ethanesulfonyl chloride.

  • Profile: Compact, metabolically "quiet."

  • Stability Verdict: Excellent chemical and metabolic stability.

Class D: Perfluorinated Sulfonamides
  • Precursors: Trifluoromethanesulfonyl chloride (Tf-Cl), Nonafluorobutanesulfonyl fluoride.

  • Profile: Super-acidic, highly lipophilic.

  • Stability Verdict: Extreme chemical stability (thermal/hydrolytic); unique biological accumulation risks.

Representative Comparative Data

Note: Data synthesized from standard structure-activity relationship (SAR) trends and literature consensus.

MetricClass A: Tosyl (Aryl-Rich)Class B: Nosyl (Aryl-Poor)Class C: Mesyl (Alkyl)Class D: Triflyl (Fluoro)
Precursor

-TolSO2Cl

-NO2PhSO2Cl
MeSO2ClCF3SO2Cl
Approx.[2] pKa (N-H) ~10.0~8.0~10.5~6.3
Hydrolytic Stability (pH 1) ExcellentExcellentExcellentExcellent
Hydrolytic Stability (pH 13) GoodModerate (Nucleophilic attack)ExcellentGood
Metabolic Stability (HLM) Low (Ring oxidation)ModerateHighHigh
UV Absorbance Strong (

~260nm)
StrongNegligibleNegligible
Primary Degradation Mode Oxidative MetabolismNucleophilic DisplacementNone (Inert)None (Inert)

Part 3: Visualization of Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates the dichotomy between chemical hydrolysis (rare) and metabolic oxidation (common).

DegradationPathways cluster_Chem Chemical Stress (In Vitro) cluster_Bio Metabolic Stress (In Vivo) Parent Sulfonamide Parent (R-SO2-NH-R') Acid Acid Hydrolysis (pH < 1, Heat) Parent->Acid Protonation Base Base Hydrolysis (pH > 13, Heat) Parent->Base Deprotonation CYP CYP450 Oxidation Parent->CYP Microsomal Incubation Cleavage S-N Bond Cleavage (Sulfonic Acid + Amine) Acid->Cleavage Slow (Requires Reflux) Base->Cleavage Very Slow RingOx Aromatic Ring Hydroxylation CYP->RingOx Major Path (Aryl) N_Dealk N-Dealkylation CYP->N_Dealk Minor Path

Caption: Comparison of chemical vs. metabolic degradation pathways. Note the high resistance to chemical cleavage compared to enzymatic oxidation.

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Hydrolytic Stress)

Purpose: To determine the intrinsic stability of the S-N bond against pH extremes. Standard: Based on ICH Q1A(R2) Guidelines.

  • Preparation: Prepare a 1 mg/mL stock solution of the sulfonamide in Acetonitrile/Water (50:50).

  • Acid Stress:

    • Aliquot 1 mL stock into a vial.

    • Add 1 mL 1N HCl .

    • Seal and heat at 80°C for 24 hours .

  • Base Stress:

    • Aliquot 1 mL stock into a vial.

    • Add 1 mL 1N NaOH .

    • Seal and heat at 80°C for 24 hours .

  • Analysis:

    • Neutralize samples to pH 7.0.

    • Analyze via HPLC-UV/MS.

    • Pass Criteria: >95% recovery of parent compound. (Sulfonamides rarely fail this unless activated by specific EWGs).

Protocol B: Metabolic Stability (Microsomal Stability)

Purpose: To assess the liability of the R-group (Aryl vs. Alkyl) to enzymatic degradation.

  • System: Human Liver Microsomes (HLM) pooled donor.

  • Incubation:

    • Test concentration: 1 µM (to ensure first-order kinetics).

    • Microsome protein conc: 0.5 mg/mL.

    • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 45, 60 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
      .
      
    • Calculate Intrinsic Clearance (

      
      ).
      
Diagram 2: Experimental Workflow Logic

Workflow Start Select Sulfonyl Chloride Precursor Synthesis Synthesize Sulfonamide Start->Synthesis Split Split Sample Synthesis->Split PathA Path A: Chemical Stress (ICH Guidelines) Split->PathA PathB Path B: Metabolic Stress (HLM Assay) Split->PathB ResultA Quantify Hydrolysis (HPLC-UV) PathA->ResultA ResultB Calc Intrinsic Clearance (LC-MS/MS) PathB->ResultB Decision Select Lead Candidate ResultA->Decision If >95% Stable ResultB->Decision If T1/2 > 60min

Caption: Decision tree for evaluating sulfonamide candidates, prioritizing metabolic data over chemical hydrolysis data due to the inherent robustness of the S-N bond.

References

  • Baran, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • BenchChem Technical Support. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Link

  • Lovering, F. et al. (2016). A Glance at Trifluoromethanesulfonamide and its derivatives. ResearchGate. Link

  • FDA/ICH. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Zanger, U. M., & Schwab, M. (2013).[3] Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.[3][4][5] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.